molecular formula C6H7ClN2 B138165 4-Chloro-6-ethylpyrimidine CAS No. 141602-25-7

4-Chloro-6-ethylpyrimidine

Cat. No.: B138165
CAS No.: 141602-25-7
M. Wt: 142.58 g/mol
InChI Key: MFZPGDQOHZBCRW-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZPGDQOHZBCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456473
Record name 4-chloro-6-ethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141602-25-7
Record name 4-chloro-6-ethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-ethylpyrimidine
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Foundational & Exploratory

A Technical Guide to 4-Chloro-6-ethylpyrimidine (CAS 141602-25-7): A Key Building Block in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-ethylpyrimidine, with the CAS number 141602-25-7, is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a reactive chlorine atom, makes it a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, safety information, and its role as a precursor in synthetic chemistry.

Chemical and Physical Properties

This compound is a liquid at room temperature. Its fundamental properties are summarized in the table below, providing essential information for handling, storage, and reaction planning.

PropertyValueSource(s)
CAS Number 141602-25-7[1]
Molecular Formula C6H7ClN2[1][2]
Molecular Weight 142.59 g/mol [1][2][3]
Appearance Liquid
Boiling Point 207.886 °C at 760 mmHg
Flash Point 98.939 °C
Purity >95%
Storage Temperature -20°C or Refrigerator
IUPAC Name This compound
InChI Key MFZPGDQOHZBCRW-UHFFFAOYSA-N

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Synthesis

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including antiviral and anticancer agents.[4] The chloro-substituent at the 4-position of this compound provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds.[4][5]

While specific, publicly available, detailed synthetic protocols starting from this compound are limited, a general workflow for its utilization in drug discovery can be conceptualized.

G General Synthetic Workflow Utilizing this compound A This compound (Starting Material) B Nucleophilic Substitution Reaction (e.g., with amines, alcohols, thiols) A->B Reaction with Nucleophile C Functionalized Pyrimidine Intermediate B->C D Further Synthetic Modifications (e.g., cross-coupling reactions) C->D Introduction of Diversity E Target Bioactive Molecule (e.g., Kinase Inhibitor) D->E F Biological Screening and Lead Optimization E->F Pharmacological Evaluation

Caption: A generalized workflow for the use of this compound in drug discovery.

Hypothetical Signaling Pathway Modulation

Given that many pyrimidine-based compounds are developed as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer.[6] For instance, the mitogen-activated protein kinase (MAPK) pathway is a common target for therapeutic intervention.

G Hypothetical Inhibition of a Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrimidine Derivative Derivative of This compound Pyrimidine Derivative->RAF Inhibition

Caption: A potential mechanism of action for a this compound derivative.

This diagram illustrates a hypothetical scenario where a molecule synthesized from this compound acts as a kinase inhibitor (e.g., targeting RAF), thereby disrupting the downstream signaling cascade that leads to cell proliferation. It is important to note that this is a generalized representation, and the actual biological target and mechanism of action would need to be determined through extensive experimental investigation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its reactivity, coupled with the established biological importance of the pyrimidine scaffold, makes it an attractive starting point for the synthesis of novel, high-value compounds. Researchers and scientists working with this molecule should adhere to strict safety protocols and can leverage its chemical properties to explore a wide range of synthetic transformations. Further research into the applications of this compound is likely to yield new and innovative solutions to challenges in medicine and agriculture.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 4-Chloro-6-ethylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this document combines reported values with information on closely related analogs and general experimental methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of pyrimidine derivatives in drug discovery and development.

Core Physical Properties

PropertyValueNotes
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol [1]
Physical Form Liquid[1]
Boiling Point 207.886 °C at 760 mmHg[1]
Melting Point Not availableData for the analogous 4-Chloro-6-methyl-2-(methylthio)pyrimidine is 38 - 42 °C.[2] Given that the target compound is a liquid at room temperature, its melting point is expected to be below ambient temperature.
Density Not availableThe density of the structurally similar 4-Chloro-6-ethyl-5-fluoropyrimidine is reported as 1.286 g/cm³. It is plausible that the density of this compound is in a similar range.
Solubility Not availableThe related compound 4-Chloro-6-ethyl-5-fluoropyrimidine is soluble in chloroform and ethyl acetate. It is anticipated that this compound would exhibit solubility in a range of common organic solvents.
Flash Point 98.939 °C[1]
Refractive Index Not availableThe refractive index for the related 4-Chloro-6-ethyl-5-fluoropyrimidine is reported as 1.496.

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established methods for analogous chloropyrimidines. A common approach involves a two-step process: the cyclization of a β-keto ester with an amidine to form a hydroxypyrimidine intermediate, followed by chlorination.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Ethyl 3-oxopentanoate C 6-Ethyl-4-hydroxypyrimidine A->C + Base (e.g., NaOEt) B Formamidine B->C D 6-Ethyl-4-hydroxypyrimidine E This compound D->E + POCl₃

A proposed two-step synthesis of this compound.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined with high accuracy using a distillation apparatus or a micro-boiling point method for smaller sample sizes.

Distillation Method Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a measured volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature represents the boiling point of the liquid. The barometric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a volumetric flask and a balance.

Volumetric Flask Method Protocol:

  • Mass of Empty Flask: Accurately weigh a clean and dry volumetric flask.

  • Mass of Flask with Sample: Fill the flask to the calibration mark with this compound and reweigh it.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled flask minus mass of empty flask) by the volume of the flask.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's behavior in different chemical environments.

Qualitative Solubility Test Protocol:

  • Sample Preparation: Place a small amount (e.g., 10-20 mg) of this compound into a series of small test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Observation: Vigorously shake each test tube and observe whether the compound dissolves completely, partially, or not at all. The formation of a homogeneous solution indicates solubility.

Logical Relationships in Synthesis

The synthesis of this compound involves a logical progression from readily available starting materials to the final product through two key chemical transformations.

Logical_Relationship Start Starting Materials (β-Keto Ester & Amidine) Intermediate Hydroxypyrimidine Intermediate Start->Intermediate Cyclization Reaction FinalProduct This compound (Target Compound) Intermediate->FinalProduct Chlorination Reaction

References

An In-Depth Technical Guide to 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical information regarding 4-Chloro-6-ethylpyrimidine, a key intermediate in chemical synthesis. The data and protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Compound Data

This compound is a substituted pyrimidine with the chemical formula C6H7ClN2.[1] Its chemical structure is characterized by a pyrimidine ring substituted with a chloro group at position 4 and an ethyl group at position 6.

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C6H7ClN2[1]
Molecular Weight 142.59 g/mol [1]
Boiling Point 207.886°C at 760 mmHg[1]
Physical Form Liquid[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic approach can be outlined. The synthesis typically involves the chlorination of a corresponding 6-ethylpyrimidin-4-one precursor.

General Synthesis Workflow:

  • Reaction Setup: The 6-ethylpyrimidin-4-one starting material is dissolved in an appropriate aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added to the mixture. Often, a base or catalyst (e.g., dimethylformamide) is used to facilitate the reaction.

  • Reaction Monitoring: The reaction is typically heated to reflux and monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material.

  • Work-up: Once the reaction is complete, the excess chlorinating agent is quenched, often by carefully adding the reaction mixture to ice water.

  • Extraction: The aqueous mixture is neutralized, and the product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC) or HPLC: To determine the purity of the final product.

Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of processes related to this compound.

cluster_synthesis Synthesis and Purification cluster_analysis Quality Control & Analysis Start 6-Ethylpyrimidin-4-one (Starting Material) Reaction Chlorination Reaction (e.g., with POCl₃) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product Pure this compound Purification->Product QC_Product Purified Product Sample Product->QC_Product Sampling NMR NMR Spectroscopy (Structure Verification) QC_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) QC_Product->MS HPLC_GC HPLC / GC (Purity Assessment) QC_Product->HPLC_GC Final Characterized Compound NMR->Final MS->Final HPLC_GC->Final

Caption: Generalized workflow for the synthesis and quality control analysis of this compound.

cluster_props Physicochemical Properties cluster_apps Key Applications main_compound This compound formula Formula: C6H7ClN2 main_compound->formula mol_weight MW: 142.59 g/mol main_compound->mol_weight boiling_point Boiling Point: 207.9°C main_compound->boiling_point drug_dev Drug Development (Intermediate) main_compound->drug_dev Used as agrochem Agrochemical Synthesis main_compound->agrochem Used as research Chemical Research (Building Block) main_compound->research Used as

Caption: Relationship between this compound and its properties and primary applications.

References

Navigating the Solubility Landscape of 4-Chloro-6-ethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-ethylpyrimidine, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in research and development, particularly in the pharmaceutical industry where it serves as a building block for novel therapeutic agents. This document outlines standard methodologies for solubility determination, presents illustrative solubility data, and contextualizes this information within a typical drug development workflow.

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in various organic solvents. However, based on the general solubility trends of similar pyrimidine derivatives, a representative solubility profile can be anticipated. The following table provides an illustrative example of how solubility data for a pyrimidine derivative might be presented. This data is hypothetical and intended to serve as a guide for experimental planning.

SolventTemperature (°C)Solubility ( g/100 g solvent)Molar Solubility (mol/L)
Methanol2515.21.06
4025.81.81
Ethanol2510.50.74
4018.91.32
Acetone2535.12.46
4052.73.69
Ethyl Acetate2522.41.57
4038.12.67
Dichloromethane2545.33.18
4065.04.56
Toluene255.80.41
4010.20.71
Heptane250.90.06
401.80.13

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation (gravimetric) method. This is a widely accepted and reliable technique.[1][2][3][4]

1. Materials and Apparatus:

  • This compound (solute) of known purity.

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of analytical grade.

  • Jacketed glass vessel or temperature-controlled shaker bath.

  • Calibrated thermometer or temperature probe.

  • Magnetic stirrer and stir bars.

  • Syringes with membrane filters (e.g., 0.45 µm PTFE).

  • Pre-weighed vials.

  • Analytical balance (accurate to ±0.0001 g).

  • Drying oven or vacuum oven.

2. Procedure:

  • Temperature Control: Set the jacketed glass vessel or shaker bath to the desired experimental temperature (e.g., 25 °C). Allow the system to equilibrate.

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in the vessel. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours). Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a membrane filter. This step is critical to prevent the transfer of any solid particles.

  • Sample Weighing: Immediately transfer the filtered saturated solution into a pre-weighed vial and seal it to prevent solvent evaporation. Record the total mass of the vial and the solution.

  • Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Dry the sample to a constant weight.

  • Final Weighing: After all the solvent has been removed, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.

3. Data Analysis:

  • The mass of the solvent is calculated by subtracting the mass of the dissolved solid and the mass of the empty vial from the total mass of the vial and solution.

  • The solubility is then expressed as grams of solute per 100 grams of solvent or in other units such as molarity (mol/L).

  • Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Pre-formulation Screening Workflow

In the early stages of drug discovery and development, a thorough physicochemical characterization of a new chemical entity (NCE) is essential.[5][][7] Solubility is a critical parameter that is assessed during pre-formulation screening. The following diagram illustrates a typical workflow for this process.

Preformulation_Screening_Workflow cluster_0 Physicochemical Characterization cluster_1 Formulation Development NCE New Chemical Entity (NCE) Synthesis & Purification Bulk_Characterization Bulk Characterization (purity, polymorphism, particle size) NCE->Bulk_Characterization Solubility_Screen Solubility Screening (aqueous & organic solvents) Bulk_Characterization->Solubility_Screen pKa_LogP pKa & LogP Determination Solubility_Screen->pKa_LogP Stability_Assessment Stability Assessment (pH, light, temperature) pKa_LogP->Stability_Assessment Developability_Assessment Developability Assessment Stability_Assessment->Developability_Assessment Formulation_Strategy Formulation Strategy Developability_Assessment->Formulation_Strategy Excipient_Compatibility Excipient Compatibility Studies Formulation_Strategy->Excipient_Compatibility Prototype_Formulation Prototype Formulation Excipient_Compatibility->Prototype_Formulation

References

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-6-ethylpyrimidine, a key heterocyclic intermediate in synthetic chemistry. It covers the compound's fundamental properties, a detailed representative synthesis protocol, and its role as a versatile building block for the development of novel bioactive molecules.

Core Compound Identification and Properties

This compound is a substituted pyrimidine featuring a reactive chlorine atom at the 4-position, which serves as a primary site for nucleophilic substitution. This reactivity makes it a valuable precursor in medicinal chemistry and agrochemical research.

IUPAC Name: this compound

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 141602-25-7
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Physical Form Liquid
Boiling Point 207.886 °C at 760 mmHg
Flash Point 98.939 °C
Purity ~98%
Storage Conditions -20°C, sealed storage, away from moisture
InChI Key MFZPGDQOHZBCRW-UHFFFAOYSA-N

Experimental Protocols: Synthesis

Disclaimer: This described protocol is a representative method based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 6-Ethylpyrimidin-4(3H)-one (Intermediate)

This step involves the cyclocondensation of an appropriate β-ketoester with formamide.

  • Reagents:

    • Ethyl 3-oxopentanoate

    • Formamide

    • Sodium methoxide (catalyst)

    • Ethanol (solvent)

    • Hydrochloric acid (for neutralization)

  • Methodology:

    • A solution of sodium methoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Ethyl 3-oxopentanoate (1.0 eq) is added to the solution.

    • Formamide (excess, ~3.0-5.0 eq) is added, and the reaction mixture is heated to reflux.

    • The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and neutralized by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.

    • The solid precipitate, 6-ethylpyrimidin-4(3H)-one, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination to Yield this compound

This step converts the hydroxyl group of the pyrimidinone intermediate into a chloro group using a standard chlorinating agent.

  • Reagents:

    • 6-Ethylpyrimidin-4(3H)-one (from Step 1)

    • Phosphoryl chloride (POCl₃, chlorinating agent)

    • N,N-Dimethylformamide (DMF, catalyst) or a tertiary amine base (e.g., Triethylamine)[1]

    • Dichloromethane (DCM, solvent)[1]

  • Methodology:

    • The dried 6-ethylpyrimidin-4(3H)-one (1.0 eq) is suspended in dichloromethane in a flask suitable for reflux, under an inert atmosphere (e.g., nitrogen or argon).

    • A catalytic amount of DMF or a stoichiometric amount of triethylamine is added to the suspension.[1]

    • Phosphoryl chloride (POCl₃, ~1.2-1.5 eq) is added dropwise to the mixture at 0°C. Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours (3-6 hours), with progress monitored by TLC.

    • Once the reaction is complete, the mixture is cooled to room temperature and slowly poured onto crushed ice to quench the excess POCl₃.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and the utility of the target compound as a chemical intermediate.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination & Purification reagents1 Ethyl 3-oxopentanoate + Formamide cyclization Cyclocondensation (Base Catalyst, Reflux) reagents1->cyclization workup1 Acidic Work-up & Isolation cyclization->workup1 intermediate 6-Ethylpyrimidin-4(3H)-one workup1->intermediate chlorination Chlorination with POCl₃ (Base, Reflux) intermediate->chlorination workup2 Aqueous Quench & Extraction chlorination->workup2 purification Purification (Vacuum Distillation) workup2->purification product This compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Application in Synthetic Chemistry

The primary value of this compound lies in its role as a versatile synthetic intermediate. The chlorine atom at the C4 position is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, enabling the synthesis of large libraries of pyrimidine derivatives for screening in drug discovery and agrochemical development programs. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antifungal, kinase inhibitory, and antiviral properties.[1][2][3]

G cluster_reactions Nucleophilic Aromatic Substitution (SNAr) cluster_products Potential Bioactive Scaffolds start This compound r_amine R-NH₂ (Amines) start->r_amine r_thiol R-SH (Thiols) start->r_thiol r_alkoxide R-O⁻ (Alkoxides) start->r_alkoxide r_suzuki R-B(OH)₂ (Suzuki Coupling) start->r_suzuki p_kinase Kinase Inhibitors r_amine->p_kinase p_agro Herbicides/Fungicides r_thiol->p_agro p_antifungal Antifungal Agents r_alkoxide->p_antifungal p_other Other Novel Derivatives r_suzuki->p_other

Caption: Role as a versatile intermediate in the synthesis of diverse pyrimidine derivatives.

References

Spectroscopic and Synthetic Profile of 4-Chloro-6-ethylpyrimidine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic and synthetic characteristics of 4-Chloro-6-ethylpyrimidine. Initial comprehensive searches for this specific molecule have revealed a significant lack of publicly available experimental spectroscopic data (NMR, IR, MS). This suggests that this compound is not a widely synthesized or extensively studied compound.

To provide a relevant and illustrative technical overview, this document will focus on the closely related analog, 4-Chloro-6-ethyl-5-fluoropyrimidine , for which experimental data has been published. This analog serves as a valuable proxy, offering insights into the expected spectroscopic behavior and synthetic methodologies applicable to this class of compounds. The guide will present available quantitative data, detailed experimental protocols for the analog, and a workflow visualization for its synthesis.

Physicochemical Properties

PropertyThis compound (Predicted/Supplier Data)4-Chloro-6-ethyl-5-fluoropyrimidine[1][2]
Molecular Formula C₆H₇ClN₂C₆H₆ClFN₂
Molecular Weight 142.59 g/mol 160.58 g/mol [1]
CAS Number 141602-25-7137234-74-3[1]
Appearance LiquidColorless to Pale Yellow Liquid/Oil[2]
Boiling Point 207.9 °C (at 760 mmHg)211 °C[3]
Density Not Available1.286 g/cm³[3]
Refractive Index Not Available1.496[3]

Spectroscopic Data

Due to the absence of published spectra for this compound, this section details the experimental ¹H NMR data for 4-Chloro-6-ethyl-5-fluoropyrimidine and provides an expert prediction of the key spectroscopic features that would be expected for both compounds in ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine [4][5]

The following table summarizes the proton NMR data obtained in CDCl₃ at 300 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.70Singlet (s)1HPyrimidine C2-H
2.90Quartet (q)2H-CH₂-CH₃
1.34Triplet (t)3H-CH₂-CH₃

Predicted ¹³C NMR Data

This table outlines the expected chemical shifts for the carbon atoms. The presence of the electronegative fluorine atom in the analog would cause a downfield shift for adjacent carbons (C5 and C6).

AtomPredicted δ (ppm) for this compoundExpected δ (ppm) for 4-Chloro-6-ethyl-5-fluoropyrimidine
C2 ~158~155-158 (d)
C4 ~161~158-161 (d)
C5 ~115-120~140-150 (d, ¹JCF)
C6 ~170~165-170 (d)
-CH₂- ~30~25-30
-CH₃ ~12~10-14
Note: (d) denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy

The IR spectrum of pyrimidine derivatives is characterized by several key vibrational modes.[6][7][8][9][10]

Wavenumber (cm⁻¹)Predicted Vibration Mode for this compound
3100-3000 C-H stretching (aromatic)
2975-2850 C-H stretching (aliphatic -CH₂, -CH₃)
1600-1550 C=N stretching (ring)
1500-1400 C=C stretching (ring)
850-750 C-Cl stretching
~1100 C-F stretching (only in fluoro-analog)
Mass Spectrometry (MS)

Mass spectrometry of pyrimidine derivatives typically shows a prominent molecular ion peak.[11][12][13][14] Fragmentation patterns often involve the loss of substituents from the ring.

m/z ValuePredicted Ion for this compoundPredicted Ion for 4-Chloro-6-ethyl-5-fluoropyrimidine
142/144 [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl)-
160/162 -[M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl)
127/129 [M-CH₃]⁺-
145/147 -[M-CH₃]⁺
113/115 [M-C₂H₅]⁺-
131/133 -[M-C₂H₅]⁺
107 [M-Cl]⁺-
125 -[M-Cl]⁺

Experimental Protocols

The following protocols are based on the synthesis and characterization of 4-Chloro-6-ethyl-5-fluoropyrimidine, as no specific protocols for the non-fluorinated target compound are available in the literature.[4]

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine[4]
  • Reaction Setup : 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a suitable reaction vessel.

  • Base Addition : 78.24 mL of triethylamine is added to the solution to act as a base.

  • Chlorination : Phosphoryl chloride (POCl₃) is added dropwise to the reaction mixture over a period of 30 minutes.

  • Reflux : The reaction mixture is stirred under reflux conditions for 5 hours to ensure the reaction goes to completion.

  • Work-up : After cooling to room temperature, 352 mL of 3N hydrochloric acid solution is carefully added, ensuring the temperature does not exceed 20°C.

  • Extraction : The aqueous phase is extracted with 100 mL of dichloromethane. The organic layers are then combined.

  • Purification : The combined organic layer is washed with 100 mL of water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product as an oil.

NMR Data Acquisition
  • Sample Preparation : A small amount of the purified product is dissolved in deuterated chloroform (CDCl₃).

  • Instrument : A 300 MHz NMR spectrometer is used for the analysis.

  • Acquisition : A standard proton NMR spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Workflow Visualization

The synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine can be visualized as a straightforward chemical transformation.

SynthesisWorkflow reagent reagent process process product product intermediate intermediate A 6-ethyl-5-fluoropyrimidin-4(3H)-one (Starting Material) C Chlorination & Reflux A->C B POCl₃, Et₃N DCM, DMF B->C D Aqueous Work-up & Extraction C->D E 4-Chloro-6-ethyl-5-fluoropyrimidine (Final Product) D->E

Caption: Synthetic workflow for 4-Chloro-6-ethyl-5-fluoropyrimidine.

References

Navigating the Stability of 4-Chloro-6-ethylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Thermal Stability and Optimal Storage Conditions for a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical intermediates is paramount to the success of complex synthetic pathways and the quality of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for 4-Chloro-6-ethylpyrimidine, a crucial building block in medicinal chemistry. While specific, in-depth thermal degradation studies on this particular molecule are not extensively documented in publicly available literature, this guide synthesizes established principles from related halogenated pyrimidines and outlines the experimental protocols necessary to generate such critical data.

Recommended Storage and Handling

Proper storage is the first line of defense in maintaining the chemical fidelity of this compound. The compound is a liquid at room temperature and should be stored under controlled conditions to minimize degradation.[1][2]

Key Storage Recommendations:

  • Temperature: The most frequently recommended storage temperature is refrigerated (2-8°C) or frozen (-20°C).[1][2][3][4]

  • Atmosphere: To prevent hydrolysis and oxidation, it is best practice to store this compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[5]

  • Environment: The storage location should be a dry, cool, and well-ventilated area, shielded from direct light and moisture.[1][6][7][8][9]

Adherence to these conditions will significantly contribute to the long-term stability and usability of the compound.

Physicochemical Properties and Incompatibilities

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in reactions.

PropertyValue
Physical Form Liquid[1][2]
Boiling Point 207.886°C at 760 mmHg[1]
Flash Point 98.939°C[1]

Incompatible Materials:

To prevent unwanted reactions and degradation, avoid contact with strong oxidizing agents.[7]

Conditions to Avoid:

  • Exposure to excess heat

  • Direct sunlight and UV light

  • Moisture and high humidity

  • Formation of dust or aerosols[7]

Thermal Stability and Potential Decomposition

Potential Decomposition Products
Nitrogen oxides (NOx)
Carbon monoxide (CO)
Carbon dioxide (CO2)
Hydrogen chloride (HCl) gas

The following diagram illustrates the relationship between proper storage and handling protocols and the preservation of this compound's stability.

Logical Flow for Maintaining this compound Stability cluster_storage Optimal Storage Conditions cluster_handling Proper Handling Controlled_Temperature Controlled Temperature (2-8°C or -20°C) Preserved_Stability Preserved Chemical Stability of this compound Controlled_Temperature->Preserved_Stability Inert_Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Inert_Atmosphere->Preserved_Stability Dry_Environment Dry & Dark Environment Dry_Environment->Preserved_Stability Avoid_Incompatibles Avoid Incompatible Materials (Strong Oxidizers) Avoid_Incompatibles->Preserved_Stability Minimize_Exposure Minimize Exposure to Heat, Light, and Moisture Minimize_Exposure->Preserved_Stability Degradation Chemical Degradation (Hydrolysis, Oxidation, Thermal Decomposition) Improper_Storage Improper Storage or Handling Improper_Storage->Degradation

Maintaining Stability of this compound.

Experimental Protocols for Stability Assessment

For researchers requiring precise thermal stability data, the following experimental protocols, adapted from studies on other pyrimidine derivatives, can be employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset of thermal decomposition and identify phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into an appropriate TGA or DSC pan (e.g., aluminum or ceramic).

  • Instrumentation: Use a calibrated thermogravimetric analyzer or differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: Purge the instrument with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Rate: A typical heating rate is 10°C per minute.[5]

    • Temperature Range: Scan from ambient temperature to a temperature beyond the expected decomposition point (e.g., 25°C to 500°C).

  • Data Analysis:

    • TGA: The onset temperature of weight loss indicates the beginning of thermal decomposition. The TGA curve provides information on the temperature ranges of different decomposition steps and the mass of non-volatile residue.

    • DSC: The DSC thermogram will show endothermic peaks corresponding to melting and boiling, and exothermic peaks that may indicate decomposition.

The following diagram outlines the workflow for conducting a thermal analysis of this compound.

Workflow for Thermal Analysis of this compound Start Start: Obtain Sample of This compound Sample_Prep Sample Preparation (5-10 mg in TGA/DSC pan) Start->Sample_Prep TGA_DSC_Setup Instrument Setup (TGA/DSC under Nitrogen Atmosphere) Sample_Prep->TGA_DSC_Setup Heating_Program Run Heating Program (e.g., 10°C/min from 25°C to 500°C) TGA_DSC_Setup->Heating_Program Data_Acquisition Acquire TGA and DSC Data Heating_Program->Data_Acquisition TGA_Analysis Analyze TGA Data: - Onset of Decomposition - Weight Loss Steps Data_Acquisition->TGA_Analysis DSC_Analysis Analyze DSC Data: - Melting/Boiling Points - Decomposition Exotherms Data_Acquisition->DSC_Analysis Report Generate Thermal Stability Report TGA_Analysis->Report DSC_Analysis->Report

Thermal Analysis Experimental Workflow.
Accelerated Stability (Forced Degradation) Studies

These studies are crucial for predicting the long-term stability and shelf-life of a compound under various environmental conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stress Conditions: Subject samples of this compound to a range of stress conditions, including:

    • Heat: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Humidity: High relative humidity (e.g., 75% RH).

    • Acid/Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Photostability: Exposure to UV and visible light.

  • Time Points: Sample the stressed materials at various time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analytical Method: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb.

  • Data Analysis: Quantify the amount of this compound remaining and the formation of any degradation products over time. This data can be used to determine degradation kinetics and predict stability under recommended storage conditions.

By implementing these protocols, researchers can generate the specific stability data required for their applications, ensuring the quality and reliability of their synthetic work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-Chloro-6-ethylpyrimidine

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in this compound. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the reactivity of its substituents is critical for the design and synthesis of novel therapeutic agents. This document details the principal reaction mechanism, nucleophilic aromatic substitution (SNA_r), and explores the factors influencing this transformation. Detailed experimental protocols for analogous compounds, quantitative data, and workflow visualizations are provided to serve as a robust resource for laboratory and development applications. While specific kinetic and quantitative data for this compound is limited in the literature, this guide leverages data from structurally similar compounds to provide a thorough and practical framework.

Core Concepts: Reactivity of the C4-Chlorine

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is primarily due to the electron-withdrawing nature of the two ring nitrogen atoms, which significantly lowers the electron density at the C2, C4, and C6 positions, making them electrophilic. The attack of a nucleophile at the C4 position is generally favored over the C2 position.

The reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism, which is analogous to substitution reactions on acid chlorides. The process involves two main steps:

  • Addition of the Nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, resulting in the final substituted product.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r)

The accepted mechanism for this transformation is a two-step addition-elimination process.[1]

Factors_Influencing_Reactivity Factors Influencing C4-Cl Reactivity cluster_increase Increase Reactivity cluster_decrease Decrease Reactivity center Reactivity of C4-Cl in This compound nuc_strength Strong Nucleophile (e.g., Thiolate, Alkoxide) nuc_strength->center solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->center temp High Temperature temp->center ewg Electron-Withdrawing Groups on Ring ewg->center nuc_weak Weak Nucleophile (e.g., H₂O, ROH) nuc_weak->center edg Electron-Donating Groups on Ring edg->center Experimental_Workflow General Experimental Workflow for SNA_r start Start reagents 1. Combine this compound, Nucleophile, Solvent, and Base in Flask start->reagents reaction 2. Heat and Stir Reaction Mixture (e.g., 80-120 °C, 2-24h) reagents->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Complete purify 5. Purify Crude Product (Column Chromatography) workup->purify characterize 6. Characterize Final Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Chloro-6-ethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous structures and employs theoretical principles to predict its reactivity. The content is intended to serve as a foundational resource for researchers engaged in the synthesis, functionalization, and biological evaluation of pyrimidine-based compounds.

Molecular Structure and Electronic Properties

This compound is a substituted pyrimidine with a molecular formula of C₆H₇ClN₂. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property is a primary determinant of its chemical reactivity.

The presence of a chlorine atom at the C4 position and an ethyl group at the C6 position further modulates the electronic distribution within the ring. The chlorine atom, being highly electronegative, withdraws electron density via the inductive effect, further enhancing the electrophilicity of the carbon atom to which it is attached. The ethyl group, being a weak electron-donating group, has a comparatively minor electronic influence.

Nucleophilic Sites

The nucleophilic character of this compound is primarily attributed to the lone pairs of electrons on the two nitrogen atoms. These sites are susceptible to attack by strong electrophiles.

  • N1 and N3 Atoms: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring possess lone pairs of electrons, rendering them nucleophilic. Protonation and alkylation reactions can occur at these sites. The relative nucleophilicity of N1 versus N3 can be influenced by steric hindrance from the adjacent substituents.

Electrophilic Sites

The electron-deficient nature of the pyrimidine ring makes several of its carbon atoms electrophilic and susceptible to nucleophilic attack.

  • C4 Carbon: The carbon atom at the C4 position, bonded to the chlorine atom, is the most significant electrophilic site. The strong electron-withdrawing effect of both the adjacent nitrogen atoms and the chlorine atom makes this position highly activated towards nucleophilic aromatic substitution (SₙAr).

  • C2 and C6 Carbons: The carbon atoms at the C2 and C6 positions are also electrophilic due to the influence of the ring nitrogen atoms. However, the C4 position is generally more reactive towards nucleophiles in 4-chloropyrimidines.

A conceptual representation of the electrophilic and nucleophilic sites is provided in the following diagram:

G Electrophilic and Nucleophilic Sites of this compound cluster_0 This compound cluster_1 Reactive Sites C6H7ClN2 N1 N1 (Nucleophilic) N3 N3 (Nucleophilic) C4 C4 (Electrophilic) C2 C2 (Electrophilic) C6 C6 (Electrophilic)

Caption: Predicted electrophilic and nucleophilic sites.

Predicted Reactivity and Data

Quantitative prediction of reactivity often relies on computational chemistry. While specific experimental data for this compound is scarce, theoretical calculations such as Density Functional Theory (DFT) can provide valuable insights into its electronic properties. The following table summarizes predicted data based on analyses of similar compounds.

ParameterPredicted Value/ObservationSignificance
Molecular Electrostatic Potential (MEP)
MEP at C4Highly positive (blue region)Indicates a strong electrophilic site, susceptible to nucleophilic attack.
MEP at N1 and N3Negative (red/yellow region)Indicates nucleophilic character due to lone pair electrons.
Frontier Molecular Orbitals (FMO)
LUMO (Lowest Unoccupied Molecular Orbital)High coefficient at C4Suggests that the C4 position is the most favorable site for attack by a nucleophile's HOMO.
HOMO (Highest Occupied Molecular Orbital)Significant contributions from N1 and N3Indicates that these nitrogen atoms are the most likely sites for electrophilic attack.

Key Reaction Pathways: Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution (SₙAr) at the C4 position. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

A generalized workflow for a typical SₙAr reaction is depicted below:

G General Workflow for SₙAr of this compound start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat Reaction Mixture (e.g., Reflux or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical SₙAr experimental workflow.

Experimental Protocols for Reactivity Analysis

While specific protocols for this compound are not widely published, the following are generalized experimental methodologies for probing the reactivity of chloropyrimidines.

Protocol for Nucleophilic Substitution with an Amine

Objective: To synthesize a 4-amino-6-ethylpyrimidine derivative.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-ethylpyrimidine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Nucleophilic Substitution with a Thiol

Objective: To synthesize a 4-(alkyl/arylthio)-6-ethylpyrimidine derivative.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or THF)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.1 equivalents) in the anhydrous solvent.

  • Slowly add the thiol (1.1 equivalents) to the suspension and stir until the formation of the thiolate is complete.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-(alkyl/arylthio)-6-ethylpyrimidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a versatile heterocyclic compound with distinct electrophilic and nucleophilic centers that govern its reactivity. The primary mode of reaction is nucleophilic aromatic substitution at the C4 position, which allows for the introduction of a wide range of functional groups. The nitrogen atoms of the pyrimidine ring provide sites for electrophilic attack. This guide provides a theoretical framework and practical methodologies for researchers to explore the chemistry of this compound and to leverage its reactivity in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the reactivity profile of this compound.

The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of essential biological molecules such as the nucleobases in DNA and RNA. This inherent biological relevance has established substituted pyrimidines as a cornerstone in the development of novel therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows, to support researchers and drug development professionals in this dynamic field.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[1][2] Many of these compounds function as antimetabolites or as inhibitors of key signaling pathways crucial for tumor growth.[1]

Kinase Inhibition

A prominent mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

EGFR and CDK Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are key targets for pyrimidine-based inhibitors.[3] By competitively binding to the ATP-binding site of these kinases, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Substituted Pyrimidines (IC50 values in µM)
Compound ClassDerivative ExampleTarget/Cell LineIC50 (µM)Reference(s)
Antimetabolites 5-FluorouracilThymidylate SynthaseVaries[1]
GemcitabineDNA SynthesisVaries
Kinase Inhibitors 2,4,5-substituted pyrimidineBEL-74502 (Hepatocellular Carcinoma)< 0.10[1]
N-(pyridin-3-yl) pyrimidin-4-amineCDK2/cyclin A20.064[2]
Tetralin-6-yl pyrimidineHep G2 (Liver Cancer)5.50 - 8.66[1]
Pyrazolo[3,4-d]pyrimidineEhrlich Ascites Carcinoma90 µg/mL[1]
Indolyl-pyrimidine hybridMCF-7 (Breast Cancer)5.1[4]
Indolyl-pyrimidine hybridHepG2 (Liver Cancer)5.02[4]
Indolyl-pyrimidine hybridHCT-116 (Colon Cancer)6.6[4]
Pyrazolo[3,4-d]pyrimidineHT1080 (Fibrosarcoma)17.50[5]
Pyrazolo[3,4-d]pyrimidineHela (Cervical Cancer)43.75[5]
Pyrazolo[3,4-d]pyrimidineCaco-2 (Colorectal Adenocarcinoma)73.08[5]
Pyrazolo[3,4-d]pyrimidineA549 (Lung Cancer)68.75[5]
Thiazolo[4,5-d]pyrimidineC32 (Amelanotic Melanoma)24.4[6]
Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[6]
Indazol-pyrimidineMCF-7 (Breast Cancer)1.629[7]
Indazol-pyrimidineA549 (Lung Cancer)2.305[7]
Indazol-pyrimidineCaco2 (Colorectal Adenocarcinoma)1.841[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compound for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

Signaling Pathways and Experimental Workflow

anticancer_workflow

egfr_pathway

Antimicrobial Activity of Substituted Pyrimidines

Substituted pyrimidines exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8][10] Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with microbial DNA synthesis.

Targeting Bacterial Enzymes

DNA Gyrase Inhibition: Certain pyrimidine derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby inhibiting bacterial growth.[5]

Table 2: Antimicrobial Activity of Substituted Pyrimidines (MIC values in µg/mL)
Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference(s)
Antibacterial DihydropyrimidineEscherichia coli0.97 - 1.95[5]
Pyrrolo[2,3-d]pyrimidineStaphylococcus aureus8 - 16[11]
Pyrimido-pyrimidineE. coli IMPA48[12]
Biginelli Reaction ProductStaphylococcus aureus6.25 - 25.0[13]
Biginelli Reaction ProductBacillus subtilis6.25 - 25.0[13]
Biginelli Reaction ProductPseudomonas aeruginosa6.25 - 25.0[13]
Biginelli Reaction ProductEscherichia coli6.25 - 25.0[13]
Antifungal Biginelli Reaction ProductAspergillus flavus6.25 - 25.0[13]
Biginelli Reaction ProductFusarium oxysporum6.25 - 25.0[13]
Biginelli Reaction ProductCandida albicans6.25 - 25.0[13]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.[14]

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar.

  • Inoculation: Aseptically swab a standardized inoculum of the test microorganism onto the surface of the agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the substituted pyrimidine solution to a well. Use a known antibiotic as a positive control and the solvent as a negative control in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well in millimeters.

Experimental Workflow and Targeted Pathway

antimicrobial_workflow

dna_gyrase_inhibition

Antiviral Activity of Substituted Pyrimidines

A wide variety of pyrimidine derivatives have been synthesized and evaluated for their antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[16][17]

Viral Enzyme Inhibition

Viral Polymerase and Reverse Transcriptase Inhibition: Many antiviral pyrimidines act by inhibiting viral polymerases or reverse transcriptases, which are essential for the replication of the viral genome.[18]

Table 3: Antiviral Activity of Substituted Pyrimidines (EC50 values in µM)
Compound ClassDerivative ExampleVirusEC50 (µM)Reference(s)
Anti-Influenza 2-amino-4-(ω-hydroxyalkylamino)pyrimidineInfluenza A & B0.01 - 0.1[2]
Gemcitabine derivativeInfluenza A (H1N1)0.3 - 0.7[17]
Pyridine derivativeInfluenza A/PR/8/343.5 - 26.5[19]
Anti-HIV Thiophene[3,2-d]pyrimidineHIV-1 (Wild Type)0.0071 - 0.196[1]
Pyrimidine analogueHIV-11.80 - >2.12 µg/mL[20]
Anti-HSV Guanidine-modified (E,E)-4,6-bis(styryl)-pyrimidineHSV-1< 11[13]
Guanidine-modified (E,E)-4,6-bis(styryl)-pyrimidineHSV-2< 11[13]
Pyrimidine derivativeHSV-1Insignificant difference from Acyclovir[21]
Anti-HCV Thiazolo[4,5-d]-pyrimidineHCV0.41[2]
Anti-CMV 2,4-diamino-6-(4-methoxyphenyl)pyrimidineHuman Cytomegalovirus (HCMV)4.3[22]
Pyrrolo[2,3-d]pyrimidine nucleosideHuman Cytomegalovirus (HCMV)0.20[1]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaque formation.[16]

Principle: Antiviral compounds inhibit viral replication, leading to a reduction in the number and/or size of plaques (localized areas of cell death) in a cell monolayer.[23]

Procedure:

  • Cell Seeding: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[23]

Experimental Workflow and Targeted Pathway

antiviral_workflow

viral_polymerase_inhibition

Anti-inflammatory Activity of Substituted Pyrimidines

Substituted pyrimidines have demonstrated significant potential as anti-inflammatory agents by modulating various inflammatory pathways.[24]

Inhibition of Inflammatory Mediators

COX and Cytokine Inhibition: Pyrimidine derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, and by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][19]

Table 4: Anti-inflammatory Activity of Substituted Pyrimidines (IC50 values in µM)
Compound ClassDerivative ExampleTargetIC50 (µM)Reference(s)
COX Inhibitors Pyrimidine derivativeCOX-20.04
Pyrazolo[4,3-d]pyrimidineCOX-20.29 - 0.36
Pyrazolo[3,4-d]pyrimidinoneCOX-20.27 - 2.34[17]
Cytokine Inhibitors Pyrimidine-ureaTNF-α0.122 - 0.176[19]
Pyrazolo[4,3-d]pyrimidineTNF-α4.38[19]
Pyrazolo[4,3-d]pyrimidineIL-62.64[19]
ThienopyrimidineSTAT3 (IL-6 induced)0.32 - 5.73[10]
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamideSTAT60.021
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[3]

Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indication of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer the substituted pyrimidine derivative orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow and Targeted Pathways

anti_inflammatory_workflow

nfkb_jakstat_pathways

Other Notable Biological Activities

Beyond the major areas highlighted, substituted pyrimidines have shown promise in a variety of other therapeutic applications. For instance, certain pyrimidine derivatives have been investigated as bone anabolic agents that promote osteogenesis through the activation of the BMP2/SMAD1 signaling pathway.[19] This opens up possibilities for the development of new treatments for osteoporosis and other bone-related disorders.

Conclusion

The pyrimidine scaffold continues to be a highly versatile and fruitful starting point for the design and discovery of new therapeutic agents. The diverse range of biological activities, from anticancer and antimicrobial to antiviral and anti-inflammatory, underscores the importance of this heterocyclic core in medicinal chemistry. The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates. This technical guide provides a foundational resource for researchers to build upon, offering standardized data presentation, detailed experimental protocols, and visual aids to facilitate further exploration and innovation in the field of pyrimidine-based drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 4-Chloro-6-ethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a robust two-step process commencing with the synthesis of the 6-ethylpyrimidin-4(3H)-one precursor, followed by a high-yield chlorination step. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow to ensure reproducibility and aid in laboratory implementation.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry. Their versatile structure allows for the development of a diverse range of therapeutic agents. This compound, in particular, serves as a crucial precursor for the synthesis of kinase inhibitors, anti-cancer agents, and other biologically active molecules. The reliable and efficient synthesis of this intermediate is therefore of significant interest to the drug discovery and development community.

The synthetic strategy outlined herein involves two key transformations:

  • Synthesis of 6-ethylpyrimidin-4(3H)-one: This initial step involves the cyclization of ethyl 3-oxopentanoate with formamide in the presence of a base to form the pyrimidinone ring.

  • Chlorination of 6-ethylpyrimidin-4(3H)-one: The hydroxyl group of the pyrimidinone is subsequently replaced with a chlorine atom using a chlorinating agent, yielding the final product.

This document provides detailed, step-by-step protocols for both reactions, along with a summary of expected yields and reaction conditions.

Synthetic Workflow

The overall process for the synthesis of this compound is depicted in the workflow diagram below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A Mix Ethyl 3-oxopentanoate, Formamide, and Sodium Methoxide B Heat Reaction Mixture (Reflux) A->B C Acidify with HCl B->C D Isolate & Purify 6-ethylpyrimidin-4(3H)-one C->D E Mix 6-ethylpyrimidin-4(3H)-one, POCl3, and Pyridine D->E Precursor F Heat in Sealed Reactor E->F G Quench with Ice Water F->G H Extract & Purify This compound G->H G cluster_step1 Step 1: Synthesis of 6-ethylpyrimidin-4(3H)-one cluster_step2 Step 2: Chlorination Ethyl 3-oxopentanoate 6-ethylpyrimidin-4(3H)-one Ethyl 3-oxopentanoate->6-ethylpyrimidin-4(3H)-one + Formamide (Sodium Methoxide, Reflux) Formamide This compound 6-ethylpyrimidin-4(3H)-one->this compound + POCl3 (Pyridine, Heat)

Application Notes and Detailed Protocol for Suzuki Coupling of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. It is widely employed in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinally important compounds. This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-6-ethylpyrimidine, a key intermediate in the synthesis of various biologically active molecules. While chloropyrimidines are often more cost-effective than their bromo or iodo counterparts, their lower reactivity necessitates carefully optimized reaction conditions to achieve high yields. These application notes offer a comprehensive guide to the reaction parameters, a detailed experimental protocol, and a summary of relevant data from similar systems to facilitate successful synthesis.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step for chloro-aromatics.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[3][4]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1][4]

Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Chloropyrimidines

The following tables summarize representative quantitative data for the Suzuki coupling of various chloropyrimidine derivatives. This data can serve as a valuable starting point for the optimization of the reaction with this compound.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Chloropyrimidine Analogs

EntryChloropyrimidine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane/H₂O100 (MW)0.2581[5]
24,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)1,4-Dioxane1001885[6]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane801885[7]
42,4-Dichloropyrimidine3-Thienylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane/H₂O100 (MW)0.2575[5]
56-Chloropyrido[2,3-d]pyrimidinePhenylboronic acidPd(OAc)₂ (0.05)-K₃PO₄Toluene/Water1301794 (GC)[8]

Table 2: Substrate Scope with Various Boronic Acids for Chloro-Substituted Pyrimidines

EntryChloro-SubstrateBoronic AcidProductYield (%)Reference
12,4-Dichloropyrimidine4-Acetylphenylboronic acid2-Chloro-4-(4-acetylphenyl)pyrimidine78[5]
22,4-Dichloropyrimidine3-Furylboronic acid2-Chloro-4-(3-furyl)pyrimidine65[5]
34,6-Dichloropyrimidine4-Fluorophenylboronic acid4-Chloro-6-(4-fluorophenyl)pyrimidine82[6]
42,4,6-trichloropyrido[2,3-d]pyrimidinep-methoxyphenylboronic acid2,6-dichloro-4-(p-methoxyphenyl)-pyrido[2,3-d]pyrimidine83[8]
52,4-dichloro-5-methylpyrimidinePhenylboronic acid2-chloro-5-methyl-4-phenylpyrimidine93[8]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials and Reagents:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with a stream of inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water. A typical reaction concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). The reaction can also be performed in a microwave reactor, which may significantly reduce the reaction time.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Reactant This compound (Ar-X) PdII_complex Ar-Pd(II)L2-X Reactant->PdII_complex Diaryl_PdII Ar-Pd(II)L2-Ar' PdII_complex->Diaryl_PdII Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Diaryl_PdII->Pd0 Product Coupled Product (Ar-Ar') Diaryl_PdII->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start: Assemble Reactants (Chloropyrimidine, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert add_catalyst Add Palladium Catalyst inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir Reaction Mixture (Conventional or Microwave) add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

The Strategic Role of 4-Chloro-6-ethylpyrimidine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Chloro-6-ethylpyrimidine is emerging as a critical building block in the development of next-generation kinase inhibitors, offering a versatile scaffold for the synthesis of potent and selective therapeutic agents. Its unique structural features and reactivity provide a robust platform for medicinal chemists to design novel drug candidates targeting a range of kinases implicated in cancer and other diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its analogs in kinase inhibitor synthesis.

The pyrimidine core is a well-established "hinge-binding" motif that mimics the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The chlorine atom at the 4-position is a key reactive site, amenable to nucleophilic aromatic substitution (SNAr), which allows for the straightforward introduction of various amine-containing fragments.[1] These modifications are crucial for extending the molecule into specific pockets of the kinase active site, thereby enhancing potency and selectivity. The ethyl group at the 6-position contributes to the molecule's interaction with the target kinase and can be modified to optimize drug-like properties.

Application in Targeting Key Kinases

Derivatives of the this compound scaffold have demonstrated significant potential in targeting several important kinases:

  • Aurora Kinases: These kinases are crucial regulators of mitosis and are frequently overexpressed in various cancers. Inhibitors based on the 6-ethyl-2-phenylpyrimidine scaffold have shown potent inhibition of Aurora A, leading to the destabilization of the MYC oncoprotein, a key driver in many human cancers.

  • p38 MAPK: As a critical target in inflammatory diseases and oncology, inhibitors of p38 mitogen-activated protein kinase (MAPK) are of significant interest. The 4-chloro-pyrimidine core allows for the development of potent p38 MAPK inhibitors.[1]

  • Receptor Tyrosine Kinases (RTKs): This class of kinases, including EGFR and VEGFR, are well-validated targets in oncology. The 4-anilino-6-phenylpyrimidine scaffold, derived from 4-chloro-6-phenylpyrimidines, is a known binder to the ATP-binding site of many kinases, including RTKs.[2][3]

  • MSK1: Covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have been developed using chloropyrimidine derivatives, which act via an SNAr reaction with a cysteine residue.[4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of various kinase inhibitors synthesized using chloropyrimidine scaffolds.

Compound/Derivative ClassTarget Kinase(s)IC50 ValuesReference
4,6-Disubstituted PyrimidinesEGFR, VEGFR-2Submicromolar range[5]
Pyrazolo[3,4-d]pyrimidine derivativesEGFR-TK0.034 - 0.135 µM[5]
(S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanoneAurora A38.6 ± 7.0 nM
(S)-(3-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanoneAurora A24.1 ± 7.9 nM
2,5-dichloropyrimidine derivative (Compound 1)MSK1 CTKDpIC50 < 4 (>100 µM) in full-length MSK1 assay[4]
2-fluoro-5-chloropyrimidine derivative (Compound 3)MSK1 CTKDpIC50 6.7[4]
2-bromo-5-chloropyrimidine derivative (Compound 4)MSK1 CTKDpIC50 5.7[4]

Experimental Protocols

Protocol 1: Synthesis of a 4-Anilino-6-ethyl-2-phenylpyrimidine Derivative

This protocol describes a general method for the synthesis of a kinase inhibitor via nucleophilic aromatic substitution, using 4-Chloro-6-ethyl-2-phenylpyrimidine as the starting material.

Objective: To synthesize N-(3-aminophenyl)-6-ethyl-2-phenylpyrimidin-4-amine.

Materials:

  • 4-Chloro-6-ethyl-2-phenylpyrimidine

  • Benzene-1,3-diamine

  • Isopropanol (iPrOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-Chloro-6-ethyl-2-phenylpyrimidine (1.0 eq) and benzene-1,3-diamine (1.2 eq).

  • Add isopropanol as the solvent.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.

  • Filter the precipitate and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the crude product. If necessary, purify further by recrystallization or column chromatography on silica gel.

G cluster_workflow Protocol 1: Synthesis Workflow start Start reactants Combine 4-Chloro-6-ethyl-2-phenylpyrimidine, benzene-1,3-diamine, iPrOH, and cat. HCl start->reactants reflux Reflux for 4-24 hours reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete neutralize Neutralize with NH4OH solution cool->neutralize filter Filter and wash precipitate neutralize->filter dry Dry the crude product filter->dry purify Purify (optional) dry->purify end End dry->end purify->end

Synthetic workflow for a 4-anilino-6-ethyl-2-phenylpyrimidine derivative.
Protocol 2: Two-Step Synthesis of a p38 MAPK Inhibitor

This protocol outlines a representative two-step synthesis of a hypothetical p38 MAPK inhibitor from a 4-chloro-6-arylpyrimidine intermediate.[1]

Step 1: Nucleophilic Aromatic Substitution

Objective: To synthesize an N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine intermediate.

Materials:

  • 4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • N,N-diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

  • Reaction vessel

  • Heating and stirring apparatus

Procedure:

  • In a reaction vessel, dissolve 4-Chloro-6-(3-iodophenyl)pyrimidine in n-butanol.

  • Add cyclopropylamine and DIPEA to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling

Objective: To synthesize the final p38 MAPK inhibitor.

Materials:

  • N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine (1.0 eq)

  • 4-fluorophenylboronic acid (1.5 eq)

  • Potassium carbonate (3.0 eq)

  • Dioxane and water (4:1 v/v)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

  • Inert atmosphere apparatus (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine, 4-fluorophenylboronic acid, and potassium carbonate.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the Pd(PPh3)4 catalyst.

  • Heat the reaction to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

G cluster_workflow Protocol 2: Two-Step Synthesis of a p38 MAPK Inhibitor cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Suzuki Cross-Coupling start1 Start reactants1 Combine 4-Chloro-6-(3-iodophenyl)pyrimidine, cyclopropylamine, DIPEA in n-butanol start1->reactants1 heat1 Heat to 120 °C for 12-16 hours reactants1->heat1 workup1 Cool, concentrate, and purify heat1->workup1 intermediate N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine workup1->intermediate reactants2 Combine intermediate, 4-fluorophenylboronic acid, K2CO3, and Pd(PPh3)4 in dioxane/water intermediate->reactants2 heat2 Heat to 90 °C for 8-12 hours under inert atmosphere reactants2->heat2 workup2 Cool, extract, and purify heat2->workup2 end Final p38 MAPK Inhibitor workup2->end

Workflow for the two-step synthesis of a p38 MAPK inhibitor.

Signaling Pathway Modulation

The synthesized kinase inhibitors can modulate various signaling pathways critical for cell proliferation and survival. A common target is the Receptor Tyrosine Kinase (RTK) signaling pathway.

G cluster_pathway Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, etc. transcription->response inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->rtk

Inhibition of a generalized RTK signaling pathway by a pyrimidine-based inhibitor.

Conclusion

This compound and its analogs are invaluable tools in the arsenal of medicinal chemists for the synthesis of novel kinase inhibitors. The straightforward and versatile chemistry of this scaffold allows for the generation of diverse compound libraries for screening and lead optimization. The provided protocols and data serve as a foundation for researchers to explore the potential of these compounds in developing targeted therapies for a multitude of diseases.

References

4-Chloro-6-ethylpyrimidine: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 25, 2025

Abstract

4-Chloro-6-ethylpyrimidine and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. Their reactive chlorine atom allows for facile nucleophilic substitution, making them valuable building blocks for introducing the pyrimidine scaffold into drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound analogues in the synthesis of antifungal and anti-inflammatory agents. Quantitative data is summarized in tables for clarity, and key experimental workflows and biological pathways are illustrated using diagrams.

Application in the Synthesis of Antifungal Agents: The Voriconazole Example

A prominent application of a close analogue, 4-Chloro-6-ethyl-5-fluoropyrimidine , is in the manufacturing of the broad-spectrum antifungal drug, Voriconazole.[1] This intermediate is crucial for achieving high synthesis efficiency and yield.[1] Voriconazole is used to treat serious fungal infections, including invasive aspergillosis and candidiasis.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] By inhibiting its synthesis, Voriconazole disrupts the integrity of the fungal cell membrane, leading to cell lysis and death.[3][4]

Voriconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Enzyme->Ergosterol Product Voriconazole Voriconazole Voriconazole->Inhibition Inhibition->Enzyme Death Fungal Cell Death Membrane->Death

Caption: Mechanism of action of Voriconazole.

Synthetic Workflow for Voriconazole using 4-Chloro-6-ethyl-5-fluoropyrimidine

The synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine is a multi-step process that involves the initial synthesis of the pyrimidine intermediate followed by its condensation with a triazole-containing ketone and subsequent dehalogenation.

Voriconazole_Synthesis_Workflow Start 6-Ethyl-5-fluoro-4-hydroxypyrimidine Intermediate1 4-Chloro-6-ethyl-5-fluoropyrimidine Start->Intermediate1 Chlorination (POCl3) CondensationProduct (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol Intermediate1->CondensationProduct Condensation Ketone 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Ketone->CondensationProduct Voriconazole Voriconazole CondensationProduct->Voriconazole Dehalogenation (Pd/C, H2)

Caption: High-level synthetic workflow for Voriconazole.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine [5]

  • Materials:

    • 6-ethyl-5-fluoropyrimidin-4(3H)-one (or 6-ethyl-5-fluoro-4-hydroxypyrimidine)

    • Dichloromethane (DCM)

    • N,N-dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Phosphoryl chloride (POCl₃)

    • 3N Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

    • Add 78.24 mL of triethylamine to the solution.

    • Slowly add 57.4 mL of phosphoryl chloride dropwise over 30 minutes.

    • Stir the reaction mixture under reflux for 5 hours.

    • Cool the mixture to room temperature.

    • Carefully add 352 mL of 3N hydrochloric acid, ensuring the temperature does not exceed 20°C.

    • Separate the organic layer and extract the aqueous phase with 100 mL of dichloromethane.

    • Combine the organic layers and wash with 100 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine [6][7]

  • Materials:

    • 4-Chloro-6-ethyl-5-fluoropyrimidine

    • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

    • Lithium diisopropylamide (LDA)

    • Tetrahydrofuran (THF)

    • Glacial acetic acid

    • 10% Palladium on carbon (Pd/C)

    • Ethanol

    • Sodium acetate

    • Hydrogen gas

  • Procedure:

    • Condensation:

      • Prepare a solution of lithium diisopropylamide in tetrahydrofuran.

      • To this solution at -70°C to -80°C, add a solution of 100 g of 4-chloro-6-ethyl-5-fluoropyrimidine in 100 mL of tetrahydrofuran.[7]

      • Stir for 15 minutes at the same temperature.

      • Add a solution of 278.9 g of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in 1.5 L of tetrahydrofuran at -55°C to -80°C.[7]

      • Stir for 2 hours at -70°C to -80°C.[7]

      • Quench the reaction by slowly adding 140 mL of glacial acetic acid at -60°C to -70°C.[7]

      • Isolate the resulting (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol.

    • Dehalogenation:

      • Dissolve the product from the previous step (e.g., 4.0 g) in ethanol (20 mL).[8]

      • Add sodium acetate (0.86 g) and 10% palladium on carbon (0.2 g).[8]

      • Stir the mixture in an autoclave under a hydrogen pressure of 4-6 kg/cm ² for 3 hours at 25-30°C.[8]

      • Filter the reaction mixture and concentrate under reduced pressure.

      • Purify the crude product to obtain Voriconazole.

Quantitative Data
Intermediate/ProductStarting MaterialReagentsSolventYieldPurity (HPLC)Reference
4-Chloro-6-ethyl-5-fluoropyrimidine6-ethyl-5-fluoropyrimidin-4(3H)-onePOCl₃, TEADCM, DMF95-99%99.6%[5]
Voriconazole(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol10% Pd/C, H₂, Sodium AcetateEthanol--[8]

Application in the Synthesis of Anti-inflammatory Agents

4-Chloro-6-ethyl-2-phenylpyrimidine serves as a versatile starting material for creating a library of novel anti-inflammatory compounds.[9] The core strategy involves the nucleophilic aromatic substitution of the chlorine atom at the C-4 position.[9]

Mechanism of Action: COX Enzyme Inhibition

Many pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9][10] These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.[9]

Anti_Inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Inhibition Inhibition->COX_Enzymes

Caption: Inhibition of the Prostaglandin synthesis pathway.

General Synthetic Workflow

The synthesis of 4-amino-substituted pyrimidine derivatives from 4-Chloro-6-ethyl-2-phenylpyrimidine is typically a one-step process.

Anti_Inflammatory_Synthesis_Workflow Starting_Material 4-Chloro-6-ethyl-2-phenylpyrimidine Product 4-(Substituted-amino)-6-ethyl-2-phenylpyrimidine Derivatives Starting_Material->Product Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIPEA), Solvent (e.g., DMF) Amine Primary/Secondary Amine (R1R2NH) Amine->Product

Caption: General workflow for synthesis of pyrimidine derivatives.

Experimental Protocol

Protocol 3: General Synthesis of 4-(Substituted-amino)-6-ethyl-2-phenylpyrimidine Derivatives [9]

  • Materials:

    • 4-Chloro-6-ethyl-2-phenylpyrimidine

    • Desired primary or secondary amine (e.g., morpholine)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel

  • Procedure:

    • To a solution of 4-Chloro-6-ethyl-2-phenylpyrimidine (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at 80-100°C under a nitrogen atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative Data for Structurally Related Compounds)
Compound TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Efficacy (% Inhibition of Edema)Reference
Pyrazolo[3,4-d]pyrimidine derivative>1000.04>2500-[10]
Pyrimidine derivative95.0 - >1008.23 - 11.60-Similar to Indomethacin[10]

Versatility of the 4-Chloropyrimidine Scaffold

The 4-chloropyrimidine scaffold is not limited to the applications above. For instance, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is another valuable intermediate.[6] It can undergo nucleophilic substitution reactions as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to create a diverse range of substituted pyrimidines for various therapeutic areas.[6][11]

Conclusion

This compound and its analogues are highly valuable intermediates in pharmaceutical synthesis. Their utility is demonstrated in the efficient synthesis of the antifungal agent Voriconazole and in the generation of libraries of potential anti-inflammatory drugs. The reactivity of the 4-chloro position allows for diverse chemical modifications, making this scaffold a cornerstone for the development of new therapeutic agents. The protocols and data presented here provide a framework for researchers and drug development professionals to leverage the potential of these versatile building blocks.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-6-ethylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active molecules, making its reactivity profile of significant interest to the drug discovery and development community.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of substituents onto the pyrimidine ring is a critical strategy for modulating the physicochemical and biological properties of these molecules. Nucleophilic aromatic substitution (SNAr) on this compound offers a powerful and versatile method for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles at the C4-position. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient C4 position of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the chloride leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the nucleophilic aromatic substitution reactions of this compound and closely related analogues. Due to the limited availability of data for the specific target molecule, data for structurally similar compounds are included to provide a broader understanding of the reactivity.

SubstrateNucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4,6-Dichloro-2-(methylthio)pyrimidineSodium ethoxide4-Chloro-6-ethoxy-2-(methylthio)pyrimidineEtOH-20289[1][2]
4,6-DichloropyrimidineAmmonia4-Amino-6-chloropyrimidineWater-30-60-91.3Patent CN102516182B
5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine1-Naphthalenethiol5-Ethyl-6-(1-naphthylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineEtOH/H2OI2 (oxidant)Reflux224[1]

Experimental Protocols

The following are detailed methodologies for key nucleophilic aromatic substitution reactions on chloropyrimidines, which can be adapted for this compound.

Protocol 1: Amination of this compound

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-6-ethylpyrimidine derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2.0 equiv)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-6-ethylpyrimidine.

Protocol 2: Thiolation of this compound

This protocol details the reaction of this compound with a thiol to form the corresponding 4-(alkyl/arylthio)-6-ethylpyrimidine.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3), 1.1 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol in a solution of the base in the chosen solvent at room temperature.

  • Add this compound to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkyl/arylthio)-6-ethylpyrimidine.

Protocol 3: Alkoxylation of this compound

This protocol describes the synthesis of 4-alkoxy-6-ethylpyrimidines from this compound and an alcohol.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (as solvent or 1.1-2.0 equiv)

  • Base (e.g., Sodium hydride (NaH) or Sodium metal, 1.1 equiv)

  • Anhydrous solvent (if alcohol is not the solvent, e.g., THF or Dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the alkoxide by carefully adding the base to the alcohol (which can also serve as the solvent) at 0 °C to room temperature.

  • If using a different solvent, dissolve the alcohol in the solvent before adding the base.

  • Add this compound to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Visualizations

Experimental Workflow

The following diagram outlines a typical experimental workflow for the nucleophilic aromatic substitution of this compound.

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Stir at appropriate temperature reactants->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Aqueous work-up and extraction monitoring->workup Reaction complete purification Purification (Column chromatography or Recrystallization) workup->purification product Characterize final product purification->product

Caption: General experimental workflow for SNAr reactions of this compound.

Signaling Pathway Context

Derivatives of 4-substituted-6-ethylpyrimidine are of interest in drug discovery, often as inhibitors of signaling pathways implicated in diseases such as cancer. For example, pyrimidine-based compounds have been developed as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a synthesized 4-amino-6-ethylpyrimidine derivative could inhibit a kinase in a generic signaling cascade.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor 4-Amino-6-ethylpyrimidine Derivative inhibitor->raf

Caption: Hypothetical inhibition of a kinase signaling pathway by a 4-amino-6-ethylpyrimidine derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for various palladium-catalyzed cross-coupling reactions involving 4-Chloro-6-ethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of its C-Cl bond, which allows for the introduction of a wide range of substituents onto the pyrimidine core. The protocols described herein are based on established methodologies for structurally similar chloropyrimidines and provide a strong starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C couplings) or amine/alkoxide coordination and deprotonation (for C-N/C-O couplings), and reductive elimination.[1][3] For substrates like this compound, the electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations, particularly when dealing with less reactive aryl chlorides.[4] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have significantly expanded the scope of these reactions to include historically challenging substrates.[5]

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrates: - this compound - Coupling Partner - Base setup Combine Reagents & Catalyst in Flask reagents->setup catalyst Prepare Catalyst System: - Palladium Source - Ligand catalyst->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent purge Purge with Inert Gas setup->purge purge->add_solvent heat Heat to Desired Temperature & Stir add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron reagents (boronic acids or esters).[6] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.[7][8]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines
Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22Good[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685-95Adapted from[4]
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF8012HighAdapted from[4]
Pd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O902470-90Adapted from[6]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation : In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide variety of primary and secondary amines.[1][2] This reaction is a powerful tool for synthesizing substituted aminopyrimidines, which are common scaffolds in pharmaceuticals.[9]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Chloro-arenes
Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene100880-95Adapted from[1]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH10012High[10]
PdCl₂(dppf) (5)-Cs₂CO₃1,4-Dioxane1102475-90Adapted from[9]
Pd(OAc)₂ (1)RuPhos (2)K₂CO₃Toluene10018GoodAdapted from[5]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation : To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas.

  • Substrate Addition : Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction : Seal the tube tightly and heat in an oil bath at the specified temperature (typically 80-120 °C) until the reaction is complete.

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, yielding an alkynylpyrimidine derivative.[11][12] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[13]

Data Presentation: Representative Conditions for Sonogashira Coupling of Chloro-arenes
Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF6018High[14]
Pd(PPh₃)₄ (2)CuI (4)i-Pr₂NHDMF8012GoodAdapted from[11]
PdCl₂(dppf) (3)CuI (5)Cs₂CO₃1,4-Dioxane1002470-85Adapted from[15]
Pd(OAc)₂ (2)CuI (5)K₂CO₃Acetonitrile7010Excellent[16]
Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation : In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a suitable solvent (e.g., THF or DMF).

  • Catalyst and Base Addition : Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction : Stir the reaction at room temperature or heat as required (typically 25-80 °C) until completion.

  • Work-up : Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Purification : Dry the organic phase, concentrate, and purify by column chromatography.

Other Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be applied to this compound.

  • Heck Coupling : Reacts this compound with an alkene to form a substituted ethylpyrimidine.[17][18]

  • Stille Coupling : Utilizes organostannane reagents, which are highly effective but also toxic.[19][20]

  • Negishi Coupling : Employs organozinc reagents, which are highly reactive and offer good functional group tolerance.[21][22]

  • Kumada Coupling : Uses Grignard reagents, which are powerful nucleophiles but may have limited functional group compatibility.[23][24]

Signaling Pathways and Catalytic Cycles

The fundamental mechanism for these cross-coupling reactions is the palladium catalytic cycle. The specific intermediates and pathways can vary based on the reaction type.

Generalized Palladium Catalytic Cycle

G center Pd(0)L_n OA Oxidative Addition pd2_complex R-Pd(II)L_n-X center->pd2_complex R-X RE Reductive Elimination TM Transmetalation (or Amine Coordination/ Deprotonation) product_complex R-Pd(II)L_n-R' pd2_complex->product_complex R'-M (or R'₂NH / Base) product_complex->center R-R' l1 Oxidative Addition l2 Transmetalation/ Coordination l3 Reductive Elimination

Caption: Generalized palladium catalytic cycle.

This document serves as a foundational guide. Researchers should perform their own optimization of reaction conditions for this compound to achieve the best possible outcomes. Always consult original literature for detailed procedures and safety information.

References

Synthesis of 4-Amino-6-ethylpyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various 4-amino-6-ethylpyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline key synthetic strategies, detailed experimental procedures, and relevant biological signaling pathways.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The 4-amino-6-ethylpyrimidine core, in particular, has been identified as a privileged structure in the development of therapeutic agents. This document details two primary synthetic routes to access these derivatives, starting from readily available precursors.

Synthetic Strategies

Two main synthetic pathways for the preparation of 4-amino-6-ethylpyrimidine derivatives are presented:

  • Route A: Condensation of a β-ketoester with guanidine followed by chlorination and subsequent nucleophilic substitution. This is a classical and versatile approach for building the pyrimidine ring.

  • Route B: Nucleophilic substitution on a commercially available dichloropyrimidine. This method is efficient for introducing various amino substituents at the 2- and 4-positions.

An overview of these synthetic strategies is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Route A cluster_1 Route B A1 Diethyl 2-ethylmalonate A3 2-Amino-5-ethylpyrimidine-4,6-diol A1->A3 Condensation A2 Guanidine A2->A3 A5 2-Amino-4,6-dichloro-5-ethylpyrimidine A3->A5 Chlorination A4 POCl3 A4->A5 A7 4-Amino-6-ethyl-2-aminopyrimidine Derivative A5->A7 Substitution A6 Nucleophile (R-NH2) A6->A7 B1 4,6-Dichloropyrimidine B3 4-Amino-6-chloropyrimidine Derivative B1->B3 Aminolysis B2 Amine 1 (R1-NH2) B2->B3 B5 4,6-Diaminopyrimidine Derivative B3->B5 Amination B4 Amine 2 (R2-NH2) B4->B5

Figure 1: General synthetic workflows for 4-amino-6-ethylpyrimidine derivatives.

Experimental Protocols

Route A: Synthesis via Condensation, Chlorination, and Substitution

Step 1: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol

This procedure is a modification of the general condensation reaction between a β-dicarbonyl compound and a guanidine salt.

  • Materials: Diethyl 2-ethylmalonate, Guanidine hydrochloride, Sodium ethoxide, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1.1 eq) in absolute ethanol under an inert atmosphere.

    • To the resulting sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

    • Add diethyl 2-ethylmalonate (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to afford 2-amino-5-ethylpyrimidine-4,6-diol.

Step 2: Synthesis of 2-Amino-4,6-dichloro-5-ethylpyrimidine

  • Materials: 2-Amino-5-ethylpyrimidine-4,6-diol, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure:

    • In a fume hood, suspend 2-amino-5-ethylpyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (5-10 eq).

    • Add N,N-dimethylaniline (1.0 eq) dropwise to the suspension while stirring.

    • Heat the reaction mixture to reflux for 3-4 hours. The mixture should become a clear solution.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-4,6-dichloro-5-ethylpyrimidine.[1]

Step 3: Synthesis of 4-Amino-6-ethyl-2-(substituted amino)pyrimidines

  • Materials: 2-Amino-4,6-dichloro-5-ethylpyrimidine, Substituted amine (e.g., aniline, benzylamine), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Ethanol or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-amino-4,6-dichloro-5-ethylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add the desired substituted amine (1.1 eq) and a base such as triethylamine (1.2 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-6-ethyl-2-(substituted amino)pyrimidine derivative.

Route B: Synthesis via Nucleophilic Substitution on 4,6-Dichloropyrimidine

This route is particularly useful for preparing derivatives with different substituents at the 4- and 6-amino positions.

Step 1: Synthesis of 4-Amino-6-chloropyrimidine Derivatives

  • Materials: 4,6-Dichloropyrimidine, Ammonia or primary/secondary amine, Ethanol.

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine (1.0 eq) in ethanol.

    • Add an aqueous solution of ammonia or the desired amine (1.0-1.2 eq) dropwise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4,6-Diaminopyrimidine Derivatives

  • Materials: 4-Amino-6-chloropyrimidine derivative, Second amine, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane).

  • Procedure:

    • Dissolve the 4-amino-6-chloropyrimidine derivative (1.0 eq) in a suitable solvent.

    • Add the second amine (1.2-1.5 eq) and a base (1.5-2.0 eq).

    • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC).

    • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for key intermediates and final products.

Table 1: Data for Key Intermediates

CompoundMolecular FormulaMW ( g/mol )Yield (%)M.p. (°C)Analytical Data (¹H NMR, ¹³C NMR, MS)
2-Amino-5-ethylpyrimidine-4,6-diolC₆H₉N₃O₂155.1588>250¹H NMR (DMSO-d₆): δ 10.30 (bs, 2H), 6.30 (bs, 2H), 2.14 (q, J=7.3 Hz, 2H), 0.88 (t, J=7.3 Hz, 3H). ¹³C NMR (DMSO-d₆): δ 164.47, 152.54, 91.88, 15.62, 13.89.
2-Amino-4,6-dichloro-5-ethylpyrimidineC₆H₇Cl₂N₃192.0582183-185¹H NMR (DMSO-d₆): δ 7.32 (bs, 2H), 2.61 (q, J=7.4 Hz, 2H), 1.07 (t, J=7.4 Hz, 3H). ¹³C NMR (DMSO-d₆): δ 160.83, 160.76, 118.90, 22.41, 12.92. MS (EI) m/z: 191/193 [M⁺].[1]

Table 2: Data for Exemplary 4-Amino-6-ethylpyrimidine Derivatives

CompoundYield (%)M.p. (°C)Analytical Data (¹H NMR, ¹³C NMR, MS)
1 HPhenyl75155-157¹H NMR (CDCl₃): δ 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 6.20 (s, 1H), 5.10 (br s, 2H), 2.70 (q, J=7.6 Hz, 2H), 1.30 (t, J=7.6 Hz, 3H).
2 H4-Methoxyphenyl72168-170¹H NMR (CDCl₃): δ 7.70 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 6.15 (s, 1H), 5.05 (br s, 2H), 3.85 (s, 3H), 2.68 (q, J=7.6 Hz, 2H), 1.28 (t, J=7.6 Hz, 3H).
3 HBenzyl80130-132¹H NMR (CDCl₃): δ 7.35-7.25 (m, 5H), 6.05 (s, 1H), 5.20 (br s, 2H), 4.60 (d, J=5.6 Hz, 2H), 2.65 (q, J=7.5 Hz, 2H), 1.25 (t, J=7.5 Hz, 3H).
4 BrH65190-192¹H NMR (DMSO-d₆): δ 8.20 (s, 1H), 7.50 (br s, 2H), 2.65 (q, J=7.5 Hz, 2H), 1.15 (t, J=7.5 Hz, 3H).

Biological Signaling Pathways

4-Amino-6-ethylpyrimidine derivatives have been investigated for their potential to modulate various biological pathways. Two notable examples are the GPR119 and BMP2/SMAD1 signaling pathways.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of GPR119, including certain 4-amino-6-ethylpyrimidine derivatives, have been shown to stimulate glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like GLP-1 from enteroendocrine L-cells.[2][3][4]

GPR119_Signaling cluster_cell Pancreatic β-cell agonist 4-Amino-6-ethylpyrimidine Derivative (Agonist) gpr119 GPR119 agonist->gpr119 gs Gαs gpr119->gs ac Adenylate Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates epac Epac2 camp->epac Activates insulin Insulin Secretion pka->insulin Promotes epac->insulin Promotes BMP2_SMAD1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bmp2 BMP2 bmpr2 BMPR-II bmp2->bmpr2 bmpr1 BMPR-I bmpr2->bmpr1 Recruits & Phosphorylates smad158 SMAD1/5/8 bmpr1->smad158 Phosphorylates complex SMAD1/5/8-SMAD4 Complex smad158->complex smad4 SMAD4 smad4->complex runx2 RUNX2 complex->runx2 Translocates & Binds dna Target Gene Promoters runx2->dna Binds osteogenesis Osteoblast Differentiation & Bone Formation dna->osteogenesis Activates Transcription

References

Application Notes and Protocols for the Experimental Setup of Amination of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of 4-Chloro-6-ethylpyrimidine, a key transformation in the synthesis of various biologically active compounds. The protocols cover three widely used methods: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Microwave-Assisted Synthesis.

Introduction

The amination of the pyrimidine core is a fundamental reaction in medicinal chemistry, as the resulting aminopyrimidines are prevalent scaffolds in a wide range of pharmaceuticals. This compound is a versatile building block, and the introduction of an amino group at the C4 position can be achieved through several synthetic strategies. The choice of method depends on the nature of the aminating agent, desired reaction scale, and available laboratory equipment. This document outlines reliable protocols for the successful amination of this compound.

The reactivity of halopyrimidines generally follows the order C4(6) > C2 > C5 for nucleophilic substitution, making the C4 position of this compound the more reactive site.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the amination of this compound based on established methodologies for similar chloropyrimidines.

Table 1: Nucleophilic Aromatic Substitution (SNAr) - Reaction Parameters

Amine TypeAmine (equivalents)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Ammonia (aq.)Excess-Ethanol100-120 (sealed tube)12-2460-80
Primary Aliphatic1.1 - 1.51.5 - 2.0 (e.g., K₂CO₃, Et₃N)DMF, Dioxane80-1208-1670-90
Secondary Aliphatic1.1 - 1.51.5 - 2.0 (e.g., K₂CO₃, DIPEA)DMF, NMP100-14012-2465-85
Anilines1.1 - 1.20.1 (e.g., HCl) or 1.5 (e.g., Na₂CO₃)Water, 2-Propanol80-1003-2275-95[2]

Table 2: Buchwald-Hartwig Amination - Reaction Parameters

Amine TypePd Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary Amines1-2 (e.g., Pd₂(dba)₃)2-4 (e.g., Xantphos, BINAP)1.2 - 1.5 (e.g., NaOtBu)Toluene, Dioxane80-1104-1280-95[3]
Secondary Amines1-2 (e.g., Pd(OAc)₂)2-4 (e.g., DavePhos, RuPhos)1.2 - 1.5 (e.g., LiHMDS)THF, Toluene80-1106-1875-90[4]
Ammonia surrogates2-5 (e.g., Pd(OAc)₂)4-10 (e.g., Josiphos)1.5 - 2.0 (e.g., K₃PO₄)Dioxane100-12012-2460-75

Table 3: Microwave-Assisted Amination - Reaction Parameters

Amine TypeBase (equivalents)SolventTemperature (°C)Time (min)Typical Yield (%)
Primary/Secondary Aliphatic2.0 (e.g., Et₃N)Propanol, Ethanol120-14015-3085-95[5]
Anilines1.5 (e.g., DIPEA)DMF, Ethanol120-16010-3080-90[6]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aqueous Ammonia

This protocol describes the reaction of this compound with an excess of aqueous ammonia to yield 4-Amino-6-ethylpyrimidine.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Heavy-walled pressure tube with a screw cap

  • Magnetic stirrer hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a heavy-walled pressure tube, add this compound (1.0 mmol, 142.6 mg).

  • Add ethanol (5 mL) and aqueous ammonia (5 mL, excess).

  • Seal the pressure tube tightly.

  • Place the tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully open the pressure tube in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in a minimal amount of dichloromethane and adsorb it onto silica gel.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield pure 4-Amino-6-ethylpyrimidine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Amine

This protocol details the coupling of this compound with a primary aliphatic amine using a palladium catalyst.[3]

Materials:

  • This compound

  • Primary aliphatic amine (e.g., n-butylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer hotplate

  • Celite®

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and Xantphos (0.02 mmol, 11.6 mg).

  • Add sodium tert-butoxide (1.2 mmol, 115.3 mg).

  • Add this compound (1.0 mmol, 142.6 mg) and the primary amine (1.1 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted Amination with a Secondary Amine

This protocol describes a rapid amination of this compound with a secondary amine using microwave irradiation.[5]

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Triethylamine (Et₃N)

  • Anhydrous propanol

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 142.6 mg).

  • Add anhydrous propanol (3 mL).

  • Add the secondary amine (1.2 mmol).

  • Add triethylamine (2.0 mmol, 279 µL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 130 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Experimental Workflow for Amination of this compound

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - this compound - Amine - Base/Catalyst solvent Add Anhydrous Solvent heating Heating Method: - Conventional - Microwave reagents->heating inert Establish Inert Atmosphere (for Buchwald-Hartwig) monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterization Characterize Product: - NMR - MS - Purity (HPLC) purify->characterization

Caption: General experimental workflow for the amination of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex R-X oxidative_addition Oxidative Addition amine_complex [R-Pd(II)(NHR'R'')L_n]X pd_complex->amine_complex HNR'R'' amine_coordination Amine Coordination amido_complex R-Pd(II)(NR'R'')L_n amine_complex->amido_complex deprotonation Deprotonation (Base) amido_complex->pd0 product R-NR'R'' amido_complex->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for 4-Chloro-6-ethylpyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-6-ethylpyrimidine as a key intermediate in the synthesis of novel agrochemicals. The following sections detail its application in developing new herbicides, fungicides, and insecticides, supported by experimental protocols, quantitative data, and mechanistic insights.

Introduction: The Versatility of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their diverse biological activities. The inherent chemical properties of the pyrimidine ring system allow for a wide range of structural modifications, leading to compounds with potent herbicidal, fungicidal, and insecticidal properties. This compound, a readily accessible chemical building block, serves as an excellent starting material for the synthesis of these active molecules. The reactive chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity and spectrum.

Application in Herbicide Development

Research has demonstrated that pyrimidine-based compounds can act as potent herbicides by inhibiting essential plant enzymes. This compound can be utilized as a precursor to synthesize herbicides that target key metabolic pathways in weeds.

Mechanism of Action: Enzyme Inhibition

Two primary mechanisms of action for pyrimidine-based herbicides are the inhibition of Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS), and Dihydroorotate Dehydrogenase (DHODH).

  • AHAS Inhibition: AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a deficiency in these essential amino acids, ultimately causing plant death.

  • DHODH Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Blocking this enzyme disrupts the production of pyrimidines, which are essential components of DNA, RNA, and other vital biomolecules, leading to cessation of cell division and growth.[1]

AHAS_Inhibition_Pathway Pyruvate Pyruvate AHAS AHAS (Acetohydroxyacid Synthase) Pyruvate->AHAS Acetolactate α-Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids ... PlantGrowth Plant Growth & Development AminoAcids->PlantGrowth PyrimidineHerbicide Pyrimidine-based Herbicide PyrimidineHerbicide->AHAS Inhibition AHAS->Acetolactate

Diagram 1: Simplified pathway of AHAS inhibition by pyrimidine herbicides.

DHODH_Inhibition_Pathway Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate ... DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... Pyrimidines Pyrimidines (DNA, RNA) UMP->Pyrimidines PlantGrowth Cell Division & Growth Pyrimidines->PlantGrowth PyrimidineHerbicide Pyrimidine-based Herbicide PyrimidineHerbicide->DHODH Inhibition DHODH->Orotate Herbicidal_Synthesis_Workflow Start This compound + Nucleophile (e.g., substituted aniline) Reaction Reaction in Solvent (e.g., DMF, CH3CN) with Base (e.g., K2CO3) Heat (e.g., 90°C or reflux) Start->Reaction Workup Aqueous Workup & Extraction with Organic Solvent (e.g., EtOAc) Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Product Herbicidal Pyrimidine Derivative Purification->Product Fungicide_MOA_Pathway cluster_mitochondrion Mitochondrion NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- ETC Electron Transport Chain (Complexes II, III, IV) ComplexI->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP PyrimidineFungicide Pyrimidine-based Fungicide PyrimidineFungicide->ComplexI Inhibition Fungicidal_Synthesis_Workflow Start This compound + Amine Reaction Reaction in Solvent (e.g., DMF) Heat (e.g., 90°C) Start->Reaction Workup Precipitation with Water & Extraction with Organic Solvent (e.g., EtOAc) Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Product Fungicidal Pyrimidinamine Derivative Purification->Product Insecticide_MOA_Pathway cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor on Postsynaptic Neuron ACh_release->ACh_receptor Nerve_impulse Nerve Impulse Transmission ACh_receptor->Nerve_impulse AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Insecticide Pyrimidine-based Insecticide Insecticide->AChE Inhibition Insecticidal_Synthesis_Workflow Start This compound + Nucleophile (e.g., substituted thiol) Reaction Reaction in Solvent (e.g., Ethanol) with Base (e.g., NaOEt) Room Temperature Start->Reaction Workup Aqueous Workup & Extraction with Organic Solvent (e.g., DCM) Reaction->Workup Purification Purification by Recrystallization or Column Chromatography Workup->Purification Product Insecticidal Pyrimidine Derivative Purification->Product

References

Application Notes and Protocols for the Derivatization of the Ethyl Group on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Substituents on the pyrimidine ring play a crucial role in modulating the pharmacological profile of these molecules. The ethyl group, in particular, offers a valuable site for chemical modification to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and develop novel drug candidates. This document provides detailed application notes and protocols for the derivatization of the ethyl group on a pyrimidine ring, focusing on key transformations such as oxidation, halogenation, hydroxylation, and amination.

Signaling Pathways and Logical Relationships

The derivatization of an ethyl group on a pyrimidine ring opens up several pathways for introducing diverse functional groups. These transformations can be strategically employed in drug discovery to fine-tune the properties of a lead compound. The following diagram illustrates the logical relationships between the starting material, key intermediates, and final products.

G cluster_0 Core Derivatization Strategies cluster_1 Intermediate Products cluster_2 Further Functionalization Start Ethylpyrimidine Oxidation Oxidation Start->Oxidation e.g., KMnO4, Catalytic Air Oxidation Halogenation Halogenation Start->Halogenation e.g., NBS, NCS Acetophenone Acetylpyrimidine Oxidation->Acetophenone Bromoethyl Bromoethylpyrimidine Halogenation->Bromoethyl Hydroxylation Hydroxylation Acetophenone->Hydroxylation Reduction (e.g., NaBH4) CarboxylicAcid Pyrimidinyl Acetic Acid Acetophenone->CarboxylicAcid Further Oxidation Bromoethyl->Hydroxylation Hydrolysis Amination Amination Bromoethyl->Amination Nucleophilic Substitution Vinyl Vinylpyrimidine Bromoethyl->Vinyl Elimination

Caption: Derivatization pathways of an ethyl group on a pyrimidine ring.

Experimental Protocols and Data

The following sections provide detailed protocols for key derivatization reactions of the ethyl group on a pyrimidine ring. The quantitative data, where available, is summarized in tables for easy comparison. The protocols are based on established chemical principles and may require optimization for specific substrates.

Oxidation of the Ethyl Group

Oxidation of the ethyl group on a pyrimidine ring can lead to the corresponding acetylpyrimidine or, under more vigorous conditions, to the pyrimidinyl acetic acid. The acetyl derivative is a versatile intermediate for further functionalization.

This protocol is adapted from methods used for the selective catalytic oxidation of ethylbenzene to acetophenone, a structurally analogous transformation.[1][2][3]

Experimental Workflow: Catalytic Oxidation

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Ethylpyrimidine and Catalyst in Solvent AddOxidant Add Oxidant (e.g., TBHP) Start->AddOxidant Heat Heat Reaction Mixture (e.g., 80-120 °C) AddOxidant->Heat Quench Quench Reaction Heat->Quench Monitor by TLC/GC-MS Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Acetylpyrimidine Purify->Product G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Ethylpyrimidine in CCl4 or CH2Cl2 AddReagents Add NBS and Radical Initiator (e.g., AIBN) Start->AddReagents Heat Reflux with Light Irradiation AddReagents->Heat Filter Filter off Succinimide Heat->Filter Monitor by TLC/GC-MS Wash Wash with Na2S2O3 and Brine Filter->Wash Concentrate Concentrate under Reduced Pressure Wash->Concentrate Product Bromoethylpyrimidine Concentrate->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-6-ethylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield and purity in 4-Chloro-6-ethylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and effective method is a two-step synthesis. The first step involves the cyclization of a β-dicarbonyl compound, such as diethyl ethylmalonate, with an amidine source in the presence of a strong base to form the intermediate, 6-ethylpyrimidin-4(3H)-one (also known as 4-hydroxy-6-ethylpyrimidine).[1][2] The second step is the chlorination of this hydroxypyrimidine intermediate, typically using phosphoryl chloride (POCl₃), to yield the final product, this compound.[3][4]

Q2: What are the most critical factors affecting the overall yield and purity? A2: The most critical factors are the efficiency of the initial cyclization and the precise control of the chlorination reaction. For cyclization, the use of a strong, freshly prepared base like sodium ethoxide is crucial.[2][3] For the chlorination step, key parameters include maintaining strictly anhydrous (moisture-free) conditions, controlling the reaction temperature to prevent decomposition, the amount of chlorinating agent (POCl₃), and the potential use of a base catalyst like N,N-diethylaniline or triethylamine.[3][5]

Q3: How can I effectively monitor the progress of the reactions? A3: Thin-Layer Chromatography (TLC) is the most common, rapid, and effective method for monitoring both the cyclization and chlorination steps.[3][4] By spotting the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture on a TLC plate, you can clearly visualize the consumption of the starting material and the formation of the desired product.

Q4: What are the essential safety precautions when working with phosphoryl chloride (POCl₃)? A4: Phosphoryl chloride is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas.[3] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon), and all glassware must be thoroughly flame-dried before use.[3] Quenching the reaction by adding the mixture to ice water must be done slowly and with extreme caution due to the vigorous and exothermic nature of the reaction.[3]

Troubleshooting Guide

Problem 1: Low yield or incomplete reaction in the cyclization step (Formation of 4-hydroxy-6-ethylpyrimidine)

Symptom Possible Cause Recommended Solution
TLC shows a significant amount of starting material (diethyl ethylmalonate) remaining after the recommended reaction time.Ineffective Base: The base (e.g., sodium ethoxide) may have degraded due to moisture.Prepare the sodium ethoxide solution fresh by dissolving sodium metal in absolute ethanol under an inert atmosphere.[3] Consider using a stronger base if issues persist.
Incorrect Solvent: The solvent may not be suitable for the reaction or may contain water.Use absolute (anhydrous) ethanol or methanol, as they are compatible with the commonly used alkoxide bases.[2][3]
Suboptimal Reaction Time/Temperature: The reaction may not have reached completion.Monitor the reaction by TLC. If the starting material is still present, consider extending the reflux time.[3]

Problem 2: Low yield, dark coloration, or failed reaction during the chlorination step

Symptom Possible Cause Recommended Solution
TLC shows the starting material (4-hydroxy-6-ethylpyrimidine) is largely unreacted.Decomposition of POCl₃: The presence of moisture in the reaction vessel or reagents will decompose the phosphoryl chloride.[3]Ensure all glassware is flame-dried or oven-dried immediately before use. Use a fresh bottle of POCl₃ and conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
Reaction Temperature Too Low: Chlorination reactions typically require heating to proceed at an adequate rate.[3]Increase the reaction temperature, potentially to reflux, while carefully monitoring for any signs of decomposition.
The reaction mixture turns dark brown or black, and TLC shows streaking or multiple byproduct spots.Decomposition: The reaction temperature is too high, causing the starting material or product to decompose.[3]Reduce the reaction temperature. Add the POCl₃ dropwise to maintain better temperature control. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Good conversion is observed by TLC, but the isolated yield is poor.Improper Work-up: The product may be lost during the quenching or extraction phase.Quench the reaction by adding the mixture to ice very slowly to control the exotherm.[3] Ensure the pH is appropriate during extraction to keep the product in the organic phase. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate to ensure complete recovery.[5][6]

Data Presentation

Table 1: Comparison of Reported Conditions for the Chlorination of Hydroxypyrimidines

SubstrateChlorinating AgentCatalyst / AdditiveSolventTemperatureTimeYield (%)Reference
6-ethyl-5-fluoropyrimidin-4(3H)-onePOCl₃Triethylamine, DMFDichloromethaneReflux (40-48 °C)3-5 h95-99%[5][6]
4,6-dihydroxypyrimidinePOCl₃ / PCl₅NoneNone50-110 °C-94%[3]
4,6-dihydroxy-2-methylpyrimidinePOCl₃N,N-diethylanilineNone105 °C4 h69.5%[3]
Hydroxypyrimidines (general)POCl₃ (1 eq)Pyridine (1 eq)Solvent-free140 °C2 h~91%[3]
4,6-dihydroxypyrimidinePOCl₃N,N-dimethylformamideNoneReflux3 h55%[7]

Experimental Protocols

Protocol 1: Synthesis of 6-ethylpyrimidin-4(3H)-one (Intermediate)

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Initiation: To the sodium ethoxide solution, add formamidine acetate (1.0 eq) and diethyl ethylmalonate (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the residue to dissolve the sodium salt. Acidify the solution carefully with a dilute acid (e.g., 1M HCl) until a precipitate forms (typically pH 5-6).

  • Purification: Collect the solid precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 6-ethylpyrimidin-4(3H)-one.[3]

Protocol 2: Synthesis of this compound (Final Product)

  • Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 6-ethylpyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add phosphoryl chloride (POCl₃, 2.0-3.0 eq) to the flask. If a catalyst is used, add N,N-diethylaniline (1.0-1.5 eq) to the mixture.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. With extreme caution in a fume hood, slowly pour the reaction mixture onto a stirred slurry of crushed ice.

  • Isolation: Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a cold concentrated NaOH solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]

Visualizations

Synthesis_Workflow start_end start_end process process product product reagents reagents Start Start Reagents1 Diethyl Ethylmalonate + Formamidine + NaOEt Start->Reagents1 Cyclization Step 1: Cyclization (Reflux in EtOH) Reagents1->Cyclization Intermediate Intermediate: 4-Hydroxy-6-ethylpyrimidine Cyclization->Intermediate Chlorination Step 2: Chlorination (Reflux) Intermediate->Chlorination Reagents2 POCl₃ + Catalyst (optional) Reagents2->Chlorination Crude_Product Crude Product Chlorination->Crude_Product Purification Work-up & Purification Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product End End Final_Product->End

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Chlorination decision decision issue issue solution solution process process start Start Chlorination Reaction monitor Monitor by TLC start->monitor check_sm Starting Material (SM) Remaining? monitor->check_sm issue_moisture Issue: Decomposed POCl₃ (Moisture Present) check_sm->issue_moisture Yes issue_temp_time Issue: Suboptimal Temp/Time check_sm->issue_temp_time Yes check_byproducts Dark Color or Byproducts on TLC? check_sm->check_byproducts No solution_anhydrous Solution: Use Dry Glassware & Fresh Reagents issue_moisture->solution_anhydrous solution_anhydrous->monitor solution_temp_time Solution: Increase Temperature or Extend Time issue_temp_time->solution_temp_time solution_temp_time->monitor issue_decomp Issue: Decomposition check_byproducts->issue_decomp Yes workup Proceed to Work-up & Purification check_byproducts->workup No solution_decomp Solution: Reduce Temperature issue_decomp->solution_decomp solution_decomp->monitor check_yield Low Isolated Yield? workup->check_yield issue_workup Issue: Product Loss check_yield->issue_workup Yes success Success check_yield->success No solution_workup Solution: Optimize Extraction pH & Procedure issue_workup->solution_workup

Caption: Troubleshooting flowchart for the chlorination of 4-hydroxy-6-ethylpyrimidine.

References

Technical Support Center: Synthesis of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Chloro-6-ethylpyrimidine. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this two-step synthesis, which involves an initial cyclization to form 6-ethylpyrimidin-4-ol followed by a chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a two-step synthesis. The first step is the cyclization of a β-dicarbonyl compound, such as ethyl 3-oxopentanoate, with formamide or formamidine to yield the intermediate, 6-ethylpyrimidin-4-ol. The second step involves the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to produce the final product, this compound.

Q2: What are the critical parameters to control during the chlorination step with POCl₃?

The key parameters for a successful chlorination reaction include the stoichiometry of the chlorinating agent (POCl₃), reaction temperature, and reaction time. It is crucial to carry out the reaction under anhydrous conditions to prevent hydrolysis of both POCl₃ and the product. The use of a tertiary amine base, such as pyridine or N,N-diethylaniline, can also be beneficial in accelerating the reaction and minimizing the formation of certain byproducts.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the cyclization and chlorination steps. By comparing the spots of the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture), you can visualize the consumption of the starting material and the formation of the product.

Q4: What safety precautions are necessary when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent exposure to moisture.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, along with potential causes and recommended solutions.

Problem 1: Low yield or incomplete conversion during the cyclization step to form 6-ethylpyrimidin-4-ol.
Possible Cause Recommended Solution
Inefficient Base Catalysis Ensure the use of a suitable base (e.g., sodium ethoxide) and that it is freshly prepared and anhydrous for optimal activity.
Low Reaction Temperature The cyclocondensation reaction often requires heating. Ensure the reaction is maintained at the appropriate reflux temperature for a sufficient duration.
Poor Quality Starting Materials Use pure, dry starting materials (ethyl 3-oxopentanoate and formamide/formamidine) to avoid side reactions.
Sub-optimal Reaction Time Monitor the reaction by TLC to determine the optimal reaction time for complete conversion of the starting material.
Problem 2: Presence of significant byproducts in the crude 6-ethylpyrimidin-4-ol.
Byproduct Formation Mechanism Mitigation Strategy
Unreacted Ethyl 3-oxopentanoate Incomplete reaction.Increase reaction time, temperature, or the amount of the condensing agent (formamide/formamidine).
Knoevenagel Condensation Product Self-condensation of ethyl 3-oxopentanoate, especially under harsh acidic or basic conditions.Optimize the reaction conditions by carefully controlling the temperature and the rate of addition of reagents.
Problem 3: Low yield or incomplete conversion during the chlorination of 6-ethylpyrimidin-4-ol.
Possible Cause Recommended Solution
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. The addition of a tertiary amine base like pyridine can also catalyze the reaction.
Hydrolysis of POCl₃ Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Amount of POCl₃ Use a slight excess of POCl₃ (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the hydroxyl group.
Problem 4: Presence of impurities in the final this compound product.
Byproduct Formation Mechanism Mitigation Strategy
6-Ethylpyrimidin-4-ol (Starting Material) Incomplete chlorination.Optimize chlorination conditions (see Problem 3).
6-Ethylpyrimidin-4-ol (Hydrolysis Product) Hydrolysis of the chloro group during aqueous workup.Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize acidic byproducts promptly with a mild base like sodium bicarbonate. Extract the product into an organic solvent immediately after quenching.
2,4-Dichloro-6-ethylpyrimidine Over-chlorination, though less common when starting from the 4-hydroxy pyrimidine.Use a controlled amount of POCl₃ and monitor the reaction closely to avoid prolonged reaction times at high temperatures.
Phosphorylated Intermediates Reaction of the hydroxyl group of the starting material with POCl₃.These intermediates are typically converted to the final product upon heating. Ensure the reaction goes to completion. Careful quenching is also important to hydrolyze any remaining phosphorus byproducts.

Experimental Protocols

Protocol 1: Synthesis of 6-Ethylpyrimidin-4-ol (Cyclization)

Materials:

  • Ethyl 3-oxopentanoate

  • Formamide

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add formamide followed by the dropwise addition of ethyl 3-oxopentanoate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 2: Synthesis of this compound (Chlorination)

Materials:

  • 6-Ethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline (optional, as a catalyst)

  • Dichloromethane (or another suitable solvent)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 6-ethylpyrimidin-4-ol in a suitable solvent like dichloromethane.

  • If using, add N,N-diethylaniline to the suspension.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring in a fume hood.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography or distillation.

Visualizations

Synthesis_Workflow cluster_cyclization Step 1: Cyclization cluster_chlorination Step 2: Chlorination start_cyclization Ethyl 3-oxopentanoate + Formamide/Formamidine reaction_cyclization Base-catalyzed Condensation start_cyclization->reaction_cyclization intermediate 6-Ethylpyrimidin-4-ol reaction_cyclization->intermediate start_chlorination 6-Ethylpyrimidin-4-ol intermediate->start_chlorination reaction_chlorination Chlorination with POCl3 start_chlorination->reaction_chlorination product This compound reaction_chlorination->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts_cyclization Cyclization Byproducts cluster_byproducts_chlorination Chlorination Byproducts synthesis Target Product: This compound byproduct1 Unreacted Starting Materials synthesis->byproduct1 byproduct2 Knoevenagel Condensation Product synthesis->byproduct2 byproduct3 6-Ethylpyrimidin-4-ol (Incomplete Reaction) synthesis->byproduct3 byproduct4 6-Ethylpyrimidin-4-ol (Hydrolysis) synthesis->byproduct4 byproduct5 2,4-Dichloro-6-ethylpyrimidine synthesis->byproduct5

Caption: Common byproducts in the synthesis of this compound.

Technical Support Center: Purification of Crude 4-Chloro-6-ethylpyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 4-Chloro-6-ethylpyrimidine using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4,6-dihydroxy-pyrimidine or a related precursor, and byproducts from the chlorination step.[1] Phosphorus-containing byproducts can also be present if phosphorus oxychloride (POCl₃) is used in the synthesis.[2] Additionally, isomers or related pyrimidines formed through side reactions may be present.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of pyrimidine derivatives like this compound due to its effectiveness in separating moderately polar compounds.[3][4]

Q3: How do I choose an appropriate mobile phase (eluent) for the purification?

A3: The choice of mobile phase is critical for good separation. A solvent system of hexane and ethyl acetate is often effective.[4] The ideal polarity should be determined by running preliminary tests using Thin Layer Chromatography (TLC). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

Q4: Is this compound stable during column chromatography on silica gel?

A4: Chlorinated pyrimidines can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. While silica gel is generally considered neutral, prolonged exposure can sometimes lead to degradation of sensitive compounds. It is advisable to perform the chromatography relatively quickly and to use freshly distilled solvents to minimize the presence of acidic impurities.

Q5: How can I monitor the progress of the column chromatography?

A5: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[4] By spotting the collected fractions alongside a reference spot of the crude mixture on a TLC plate, you can identify which fractions contain the pure product. Fractions containing the pure compound should be combined.

Troubleshooting Guide

Issue 1: Poor separation between this compound and an impurity.

  • Possible Cause: The polarity of the eluent may not be optimal.

  • Solution: If the product and impurity are running too close together, decrease the polarity of the mobile phase (i.e., increase the proportion of hexane in a hexane/ethyl acetate system). If the compounds are eluting too slowly, a gradual increase in polarity may be necessary. A gradient elution, where the polarity of the solvent is increased over time, can be very effective.[4][5]

Issue 2: The product is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, a more polar solvent like dichloromethane or a small percentage of methanol could be added to the mobile phase, but be cautious as this can affect the separation of other components.

Issue 3: The product elutes too quickly (low retention).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). This will increase the interaction of the compound with the silica gel and slow down its elution.

Issue 4: Tailing or broad peaks of the product during elution.

  • Possible Cause 1: The column may be overloaded with the crude sample.

  • Solution 1: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Possible Cause 2: The compound may be interacting strongly with the silica gel, potentially due to the basicity of the pyrimidine ring.[6]

  • Solution 2: Adding a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.

Issue 5: Suspected decomposition of the product on the column.

  • Possible Cause: The compound may be sensitive to the acidic nature of the silica gel.

  • Solution: Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, using a different stationary phase such as neutral alumina may be a suitable option.

Experimental Protocol: Column Chromatography of this compound

Objective: To purify crude this compound from reaction byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Preparation:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[7]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[7]

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[8]

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[4]

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

    • Carefully add the sample solution to the top of the column using a pipette.[8]

    • Open the stopcock and allow the sample to enter the silica gel bed.

    • Add a small amount of the initial eluent to rinse the sides of the column and allow it to enter the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin the elution by opening the stopcock to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.[5]

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Pyrimidine Derivatives

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for separating compounds with moderate polarity differences. The ratio can be adjusted from 99:1 to 1:1.
Dichloromethane / HexaneLow to MediumAn alternative to ethyl acetate systems, useful for compounds with different solubility profiles.
Dichloromethane / MethanolMedium to HighUsed for more polar compounds that do not elute with less polar systems. Start with a very small percentage of methanol (e.g., 0.5-1%).

Table 2: Illustrative TLC Analysis

CompoundRf Value (9:1 Hexane:EtOAc)Rf Value (4:1 Hexane:EtOAc)Notes
Less Polar Impurity0.850.95Elutes quickly from the column.
This compound 0.30 0.55 Target compound.
More Polar Impurity0.050.15Strongly retained on the column.
Note: Rf values are illustrative and will vary depending on the specific TLC plate, chamber saturation, and temperature.

Visualizations

experimental_workflow start Start: Crude This compound prep_column Prepare Silica Gel Column (Slurry Packing) start->prep_column load_sample Load Crude Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions Identify pure fractions evaporate Evaporate Solvent combine_fractions->evaporate end End: Purified Product evaporate->end troubleshooting_guide start Problem Encountered poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution fast_elution Fast Elution start->fast_elution tailing_peaks Tailing/Broad Peaks start->tailing_peaks solution_poor_sep Decrease Eluent Polarity or Use Gradient Elution poor_separation->solution_poor_sep solution_no_elution Increase Eluent Polarity no_elution->solution_no_elution solution_fast_elution Decrease Eluent Polarity fast_elution->solution_fast_elution solution_tailing Reduce Sample Load or Add Triethylamine to Eluent tailing_peaks->solution_tailing

References

Technical Support Center: High-Purity Recrystallization of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-Chloro-6-ethylpyrimidine to achieve high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing The boiling point of the solvent may be higher than the melting point of the solute, or the solution is being cooled too quickly.[1]1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation and then allow it to cool down slowly.[1] 2. Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol). At an elevated temperature, add a less soluble solvent (an "anti-solvent" like water or hexane) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.[1]
No crystals form upon cooling The solution may be supersaturated, or there may be too much solvent.[1]1. Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[1] 2. Seed the Solution: Add a tiny crystal of pure this compound to act as a template for crystal growth.[1] 3. Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1]
Low yield of recrystallized product Too much solvent was used, leading to significant product loss in the mother liquor. Crystals may have formed prematurely during hot filtration. The solution was not cooled sufficiently.[1][2]1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 2. Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated.[1] 3. Maximize Cooling: After cooling to room temperature, place the flask in an ice bath to promote maximum crystal formation.[1] 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[1]
Recrystallized product is still impure The chosen solvent may not be effective at separating the specific impurities present. The cooling process may have been too rapid, trapping impurities within the crystal lattice.1. Solvent Selection: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. This encourages the formation of a more ordered crystal lattice that excludes impurities.[2] 3. Charcoal Treatment: If colored impurities are present, consider adding activated charcoal to the hot solution before filtration to adsorb them.[2]
Rapid crystallization The solution is too concentrated, or the cooling is too fast.1. Add More Solvent: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[2] 2. Insulate the Flask: Allow the flask to cool to room temperature on a surface that does not conduct heat quickly, such as a wooden block or folded paper towels, to slow the cooling rate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent will dissolve this compound sparingly at room temperature but will fully dissolve it at the solvent's boiling point. Based on the properties of similar pyrimidine derivatives, good starting points for solvent screening include ethanol, or a mixture of heptane and ethyl acetate.[3][4] A systematic solvent screening is recommended to find the optimal solvent or solvent system for your specific purity requirements.

Q2: How can I determine the optimal solvent for recrystallization?

A2: To determine the best solvent, test the solubility of a small amount of your crude this compound in various solvents at both room temperature and at the solvent's boiling point. A good solvent will show a significant increase in solubility with temperature.

Q3: What are the most common impurities in this compound synthesis?

A3: While specific impurities depend on the synthetic route, common impurities in the synthesis of related chloropyrimidines can include unreacted starting materials, byproducts from side reactions, or decomposition products. For instance, in syntheses involving phosphorus oxychloride (POCl₃), residual POCl₃ and its hydrolysis products can be impurities.[3]

Q4: How does "oiling out" affect the purity of the final product?

A4: "Oiling out" is detrimental to purification because the liquid phase that separates from the solution is essentially an impure melt of the compound, which can trap impurities. When it finally solidifies, the impurities are incorporated into the solid, defeating the purpose of recrystallization.

Q5: Can I reuse the mother liquor to increase my yield?

A5: While it is possible to recover more product from the mother liquor by evaporating some of the solvent and cooling again, this second crop of crystals will likely be less pure than the first. It is generally recommended to process the second crop separately and assess its purity before combining it with the main batch.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add a solvent in which the compound is poorly soluble (an "anti-solvent" such as heptane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot soluble solvent until the cloudiness just disappears.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1.

Data Presentation

Table 1: Solubility of Pyrimidine Derivatives in Various Solvents at Different Temperatures

Note: This table presents general solubility data for pyrimidine derivatives as a guide for solvent selection for this compound. Experimental verification for the specific compound is recommended.[5]

SolventTemperature Range (K)General Solubility Trend
Chloroform298.15 - 328.15Solubility increases with temperature.
N,N-Dimethylformamide (DMF)298.15 - 328.15Solubility increases with temperature.
Tetrahydrofuran (THF)298.15 - 328.15Solubility increases with temperature.
1,4-Dioxane298.15 - 328.15Solubility increases with temperature.
Ethyl Acetate298.15 - 328.15Solubility increases with temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation cluster_final Final Product start Crude this compound add_solvent Add minimum hot solvent start->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration Insoluble impurities present cooling Slow Cooling dissolved->cooling No insoluble impurities hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with ice-cold solvent vacuum_filtration->washing drying Drying washing->drying end High-Purity Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Start Recrystallization issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes success Successful Recrystallization issue->success No solution1 Scratch / Seed / Concentrate no_crystals->solution1 solution2 Reheat / Add Solvent / Slow Cool oiling_out->solution2 solution3 Minimize Solvent / Preheat Funnel / Maximize Cooling low_yield->solution3 solution4 Change Solvent / Slow Cool / Charcoal impure_product->solution4 solution1->success solution2->success solution3->success solution4->success

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Suzuki Coupling Reactions with 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 4-Chloro-6-ethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions with this compound, a heteroaryl chloride, are a common challenge.[1] Heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts.[2][3] The primary factors to investigate are:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[1][4]

  • Base Selection: The strength and type of base can significantly impact the transmetalation step and the overall catalytic cycle.[4]

  • Solvent and Temperature: The solvent system must ensure the solubility of all reagents, and the temperature needs to be optimized to ensure a reasonable reaction rate without causing catalyst decomposition.[4]

  • Side Reactions: Competing reactions such as hydrolysis of the starting material, protodeboronation of the boronic acid, or homocoupling can consume starting materials and reduce the yield of the desired product.[1][4]

Q2: I am observing multiple spots on my TLC/LC-MS analysis. What are the likely side products in the Suzuki coupling of this compound?

A2: Besides unreacted starting materials, common side products in Suzuki coupling reactions include:

  • Protodeboronation Product: The boronic acid can react with trace amounts of water or other protic sources to replace the boronic acid group with a hydrogen atom.[1] Using anhydrous conditions and high-purity reagents can minimize this.[4]

  • Homocoupling Product: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[1][5] Thoroughly degassing the reaction mixture is crucial.[1]

  • Dehalogenation Product: The this compound can be reduced to 6-ethylpyrimidine. This can occur if a hydride source is present in the reaction mixture.[5][6]

  • Hydrolysis Product: If significant water is present, especially with certain bases, this compound can hydrolyze to 6-ethylpyrimidin-4-ol.[4]

Q3: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this compound?

A3: Due to the lower reactivity of the C-Cl bond in this compound, a highly active catalyst system is generally required.[1]

  • Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with specialized ligands.[4][7] Pre-formed catalysts, like XPhos-Pd-G3, can also be a good option to ensure consistent activity.[4]

  • Ligands: For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are highly recommended. Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they can stabilize the palladium catalyst and promote the oxidative addition step.[1][4]

Q4: What is the role of the base in this reaction, and how do I select the right one?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[1] The choice of base can significantly influence the reaction yield.[1]

  • Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1][2]

  • Base Strength: For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2] However, very strong bases can sometimes promote side reactions.

  • Solubility: The solubility of the base in the chosen solvent system is also an important consideration.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki coupling reactions with this compound.

Problem 1: No or Low Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst. Ensure an inert atmosphere is maintained throughout the reaction setup and duration.[8]
Suboptimal Ligand Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or consider N-heterocyclic carbene (NHC) ligands.[1][4]
Incorrect Base Screen different bases. Start with a common base like K₂CO₃ or Na₂CO₃, and if the reaction is sluggish, move to a stronger base like K₃PO₄ or Cs₂CO₃.[1][2]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Suzuki couplings of aryl chlorides are in the range of 80-120 °C.[4]
Poor Reagent Solubility Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. Consider switching to a different solvent or using a co-solvent system (e.g., dioxane/water, toluene/water).[4][9]
Problem 2: Formation of Significant Side Products
Side Product Observed Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen. Inefficient reduction of Pd(II) precatalyst.Thoroughly degas the solvent and reaction mixture. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient precatalyst activation.[1]
Protodeboronation Presence of water or other protic impurities.Use anhydrous solvents and reagents. Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable.[1]
Dehalogenation Presence of a hydride source.Ensure the absence of hydride sources in the reaction mixture. Some solvents or bases can act as hydride donors at high temperatures.
Hydrolysis of Pyrimidine Excess water in the reaction, especially with a strong base.Use anhydrous conditions or a carefully controlled amount of water if a co-solvent system is used.[4]

Quantitative Data Summary

The following tables summarize representative yields for Suzuki coupling reactions of similar dichloropyrimidines under various conditions. While specific data for this compound is not provided, these results offer a valuable starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[10]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[10]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[10]
Pd(OAc)₂SPhosHighBulky, electron-rich ligands are effective for aryl chlorides.[4]

Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

SolventYield (%)
1,4-DioxaneHigh
TolueneModerate-High
DMFModerate
THFModerate

Yields are qualitative and based on general literature observations for similar substrates.[11]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Failed Suzuki Coupling start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Catalyst, Ligand) check_conditions->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent_temp Optimize Solvent & Temperature optimize_base->optimize_solvent_temp side_reactions Investigate Side Reactions (TLC, LC-MS) optimize_solvent_temp->side_reactions success Successful Reaction optimize_solvent_temp->success Optimized side_reactions->optimize_catalyst

Caption: A workflow diagram for troubleshooting low yields.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 R2BO2 R2-B(OR)2 R2BO2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 regenerated Product R1-R2 RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Decision Tree for Reaction Parameter Selection

Decision_Tree Decision Tree for Selecting Key Reaction Components start Starting Point: This compound catalyst Catalyst System start->catalyst base Base Selection start->base solvent Solvent Selection start->solvent precatalyst Consider Pd(II) precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->precatalyst base_choice Start with K2CO3 or Na2CO3. Screen others if necessary. base->base_choice solvent_choice Start with Dioxane or Toluene. Consider aqueous mixture. solvent->solvent_choice boronic_acid If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. solvent->boronic_acid catalyst_choice Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) precatalyst->catalyst_choice strong_base If sluggish, use stronger base (K3PO4, Cs2CO3) base_choice->strong_base Low Conversion

Caption: Decision tree for selecting key reaction components.

References

preventing decomposition of 4-Chloro-6-ethylpyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-6-ethylpyrimidine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during a reaction?

A1: The primary causes of decomposition for this compound are hydrolysis, unintended nucleophilic substitution, and exposure to high temperatures or UV light. Hydrolysis, the reaction with water to form 6-ethylpyrimidin-4-one, is often catalyzed by acidic conditions. Unwanted nucleophilic attack by solvents (e.g., alcohols), bases, or other reagents can lead to the formation of byproducts.

Q2: How can I minimize hydrolysis of this compound?

A2: To minimize hydrolysis, it is crucial to control the pH of your reaction mixture. Whenever possible, maintain neutral or slightly basic conditions. If acidic conditions are necessary for your transformation, the reaction should be as short as possible and performed at the lowest feasible temperature to reduce the rate of hydrolysis. Using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude water.

Q3: My reaction mixture is turning dark. What could be the cause?

A3: A darkening reaction mixture can indicate several decomposition pathways. It may be due to thermal decomposition if the reaction is being run at a high temperature, or it could be a result of side reactions leading to polymeric materials. Photochemical decomposition can also sometimes lead to colored byproducts. It is advisable to monitor the reaction by TLC or LC-MS to identify the formation of impurities.

Q4: Is this compound sensitive to light?

A4: Yes, similar to other chloropyrimidines, this compound can be sensitive to UV light. Photochemical reactions can lead to the formation of radical species and subsequent side products, such as hydroxypyrimidines or bipyrimidines. It is recommended to conduct reactions in amber glassware or to shield the reaction vessel from direct light.

Q5: What are the ideal storage conditions for this compound?

A5: To ensure its stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. Storage under an inert atmosphere is also recommended for long-term stability.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during reactions with this compound.

Issue 1: Low yield of the desired product and formation of a more polar byproduct.

  • Potential Cause: Hydrolysis of the C-Cl bond.

  • Troubleshooting Steps:

    • Check pH: If the reaction conditions are acidic, consider using a non-protic acid or adding a non-nucleophilic base to neutralize any generated acid.

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere.

    • Temperature: Lower the reaction temperature.

    • Reaction Time: Optimize the reaction time to maximize product formation and minimize hydrolysis.

Issue 2: Formation of multiple unidentified byproducts.

  • Potential Cause A: Reaction with a nucleophilic solvent or base.

  • Troubleshooting Steps:

    • Solvent Choice: If using a nucleophilic solvent (e.g., methanol, ethanol), switch to a non-nucleophilic alternative (e.g., THF, dioxane, toluene, DMF, DMSO).

    • Base Selection: If a base is used, select a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) instead of nucleophilic ones (e.g., alkoxides, primary or secondary amines if they are not the intended reactant).

  • Potential Cause B: Thermal decomposition.

  • Troubleshooting Steps:

    • Lower Temperature: Reduce the reaction temperature.

    • Catalyst: If applicable, screen for a more active catalyst that allows the reaction to proceed at a lower temperature.

Issue 3: Inconsistent reaction outcomes.

  • Potential Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of the starting material by NMR or LC-MS.

    • Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere).

    • Light Protection: Protect the reaction from light by using amber glassware or wrapping the flask in aluminum foil.

Data Presentation

The following table summarizes the key factors influencing the stability of this compound and recommended conditions to prevent its decomposition. As specific quantitative data for this compound is limited, the information is based on the general reactivity of chloropyrimidines.

ParameterCondition to AvoidRecommended ConditionRationale
pH Acidic (low pH)Neutral to slightly basicAcid catalyzes the hydrolysis of the C-Cl bond.
Water Content Presence of waterAnhydrous solvents and reagentsWater is a reactant in the hydrolysis decomposition pathway.
Temperature High temperatures (prolonged heating)Lowest effective temperature for the reactionMinimizes thermal decomposition and unwanted side reactions.
Light Exposure UV or strong visible lightReaction in the dark or amber glasswarePrevents photochemical decomposition pathways.
Solvents Nucleophilic solvents (e.g., alcohols)Non-nucleophilic solvents (e.g., THF, Toluene, Dioxane)Avoids unwanted nucleophilic substitution of the chlorine atom.
Bases Strong nucleophilic bases (e.g., NaOMe)Non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Prevents the base from acting as a nucleophile.
Atmosphere Air (presence of moisture and oxygen)Inert atmosphere (Nitrogen or Argon)Protects against hydrolysis and potential oxidative side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for a Suzuki-Miyaura coupling reaction with this compound, aiming to minimize its decomposition.

  • Reagent Preparation:

    • Degas all solvents (e.g., 1,4-dioxane/water mixture) by bubbling with an inert gas (e.g., Argon) for 30 minutes.

    • Ensure the boronic acid, base (e.g., K₂CO₃ or Cs₂CO₃), and palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are dry.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

    • Add the palladium catalyst (0.02-0.05 eq.).

    • Add the degassed solvent to the flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction with this compound shows low yield or byproducts check_hydrolysis Is a polar, protic byproduct observed? (e.g., by LC-MS or TLC) start->check_hydrolysis hydrolysis_yes Likely Hydrolysis check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Consider other decomposition pathways check_hydrolysis->hydrolysis_no No solution_hydrolysis Implement preventative measures: - Use anhydrous conditions - Control pH (neutral/basic) - Lower reaction temperature hydrolysis_yes->solution_hydrolysis check_nucleophiles Are nucleophilic solvents or bases present? hydrolysis_no->check_nucleophiles nucleophiles_yes Likely Nucleophilic Substitution check_nucleophiles->nucleophiles_yes Yes nucleophiles_no Consider thermal/photochemical decomposition check_nucleophiles->nucleophiles_no No solution_nucleophiles Implement preventative measures: - Use non-nucleophilic solvents (THF, Toluene) - Use non-nucleophilic bases (DIPEA, K2CO3) nucleophiles_yes->solution_nucleophiles check_conditions Is the reaction run at high temperature or in direct light? nucleophiles_no->check_conditions conditions_yes Likely Thermal/Photochemical Decomposition check_conditions->conditions_yes Yes solution_conditions Implement preventative measures: - Lower reaction temperature - Protect from light (amber glass/foil) conditions_yes->solution_conditions

Caption: Troubleshooting workflow for reactions involving this compound.

Experimental_Workflow prep 1. Reagent & Solvent Preparation - Use anhydrous solvents - Degas solvents - Check starting material purity setup 2. Reaction Setup - Flame-dried glassware - Inert atmosphere (N2 or Ar) - Add reagents in specific order prep->setup reaction 3. Reaction Execution - Control temperature - Protect from light - Monitor progress (TLC/LC-MS) setup->reaction workup 4. Work-up & Purification - Appropriate aqueous quench - Extraction with suitable solvent - Column chromatography reaction->workup

Caption: General experimental workflow for minimizing decomposition.

Technical Support Center: Scale-up Synthesis of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-6-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable synthetic pathway is a two-step process. The first step involves the synthesis of the precursor, 6-ethyl-4-hydroxypyrimidine (also known as 6-ethylpyrimidin-4-ol). The second step is the chlorination of this intermediate, typically utilizing phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: What are the critical parameters to control during the chlorination step with POCl₃?

A2: For a successful and safe scale-up of the chlorination step, the following parameters are critical:

  • Stoichiometry of POCl₃: While older lab-scale protocols often use a large excess of POCl₃, modern industrial processes aim to use near-equimolar amounts to minimize waste, reduce environmental impact, and mitigate safety risks associated with quenching large quantities of unreacted POCl₃.[1]

  • Temperature Control: The reaction of hydroxypyrimidines with POCl₃ is exothermic.[2] Careful temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.

  • Presence of a Base: The addition of a tertiary amine, such as triethylamine or pyridine, can be beneficial. It acts as a catalyst and neutralizes the HCl generated during the reaction, which can help drive the reaction to completion and prevent side reactions.

  • Anhydrous Conditions: POCl₃ reacts violently with water. Therefore, maintaining strictly anhydrous conditions throughout the reaction is essential to prevent decomposition of the reagent and ensure a high yield of the desired product.

Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?

A3: Phosphorus oxychloride is a corrosive and highly reactive substance. Key safety concerns include:

  • Violent Reaction with Water: It hydrolyzes exothermically with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[3]

  • Delayed Exothermic Reactions during Quenching: Quenching unreacted POCl₃ can be hazardous. If the quench is performed at low temperatures, metastable intermediates like phosphorodichloridic acid can accumulate, leading to a delayed and potentially uncontrollable exothermic event.[2][3]

  • Corrosivity: POCl₃ is corrosive to skin, eyes, and the respiratory tract. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Are there any alternatives to POCl₃ for the chlorination step?

A4: While POCl₃ is the most common chlorinating agent for this transformation, other reagents can be used, although they may have their own challenges in terms of reactivity, cost, and scalability. For some pyrimidine syntheses, reagents like phosgene or triphosgene have been employed. However, these also present significant toxicity and handling challenges. For the conversion of hydroxypyrimidines to chloropyrimidines, POCl₃ remains the industry standard due to its effectiveness and cost.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 6-ethyl-4-hydroxypyrimidine (Precursor)
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.
Poor quality of starting materials.Ensure that the starting materials (e.g., ethyl 3-oxopentanoate and formamidine) are of high purity.
Low product recoveryProduct loss during workup and isolation.Optimize the pH adjustment during precipitation of the product. Ensure efficient extraction if applicable. Recrystallization solvent and conditions should be optimized to maximize yield.
Issue 2: Challenges During Chlorination with POCl₃
Symptom Possible Cause Suggested Solution
Low yield of this compoundIncomplete reaction.Ensure the reaction is heated for a sufficient duration at the optimal temperature. The use of a base like triethylamine can help drive the reaction to completion. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Degradation of POCl₃.Use a fresh, high-purity batch of POCl₃. Ensure all glassware and reagents are scrupulously dry.
Product loss during workup.The quenching and extraction procedures are critical. A slow, controlled "reverse" quench of the reaction mixture into a cold, basic solution is recommended to prevent product degradation.[3]
Formation of dark-colored impuritiesOverheating or prolonged reaction time.Reduce the reaction temperature or shorten the reaction time. Stepwise temperature control can be beneficial.
Presence of moisture.Ensure all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in product isolationFormation of phosphorus-containing byproducts.These byproducts can complicate purification. A thorough aqueous workup is necessary to remove them. In some cases, a filtration or a specific crystallization procedure may be required to isolate the pure product.
Runaway reaction or uncontrolled exotherm during quenchingImproper quenching procedure.Always add the reaction mixture slowly to the quenching solution (reverse quench) with vigorous stirring and efficient cooling. Quenching at very low temperatures (0-5 °C) can lead to the accumulation of reactive intermediates and a delayed exotherm; a controlled quench at a slightly higher temperature (e.g., into a sodium acetate solution at 35-40°C) can ensure immediate and controlled hydrolysis.[4]

Quantitative Data Summary

Table 1: Synthesis of 6-ethyl-4-hydroxypyrimidine

ParameterValueReference
Starting Materials Methyl 3-amino-2-pentenoate, FormamideEP0326389B1
Solvent n-ButanolEP0326389B1
Base Sodium MethoxideEP0326389B1
Reaction Temperature 110 °CEP0326389B1
Reaction Time 5 hoursEP0326389B1
Reported Yield 97.8 mol %EP0326389B1

Table 2: Chlorination of 6-ethyl-5-fluoro-4-hydroxypyrimidine (a close analog)

ParameterLab ScaleIndustrial ScaleReference
Starting Material 6-ethyl-5-fluoropyrimidin-4(3H)-one6-ethyl-5-fluoropyrimidin-4(1H)-oneChemicalBook
Solvent Dichloromethane, N,N-dimethylformamideDichloromethaneChemicalBook
Base TriethylamineTriethylamineChemicalBook
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)ChemicalBook
Reaction Temperature Reflux40-48 °CChemicalBook
Reaction Time 5 hours3 hoursChemicalBook
Reported Yield 95%99%ChemicalBook

Experimental Protocols

Protocol 1: Synthesis of 6-ethyl-4-hydroxypyrimidine

This protocol is adapted from patent literature describing a high-yield synthesis.

Materials:

  • Methyl 3-amino-2-pentenoate

  • Formamide

  • Sodium methoxide solution (28% in methanol)

  • n-Butanol

  • Concentrated sulfuric acid

  • Acetone

Procedure:

  • To a reaction vessel, add a 28% methanolic solution of sodium methoxide.

  • Distill off the methanol until the internal temperature reaches 110 °C.

  • Prepare a mixture of methyl 3-amino-2-pentenoate and formamide.

  • Add the mixture dropwise to the reaction vessel over 1.5 hours, while continuing to distill off the solvent to maintain an internal temperature of 110 °C.

  • Heat the reaction mixture at 110 °C for an additional 2 hours.

  • Add a further portion of formamide and continue heating for another 3 hours.

  • After cooling, neutralize the reaction solution with concentrated sulfuric acid.

  • Remove the formed inorganic salt by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from acetone to obtain pure 6-ethyl-4-hydroxypyrimidine.

Protocol 2: Chlorination of 6-ethyl-4-hydroxypyrimidine to this compound (Adapted from a similar procedure)

This protocol is an adaptation for the title compound based on a high-yield industrial process for a fluorinated analog.

Materials:

  • 6-ethyl-4-hydroxypyrimidine

  • Dichloromethane

  • Triethylamine

  • Phosphorus oxychloride (POCl₃)

  • 3N Hydrochloric acid solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reactor, charge with dichloromethane and 6-ethyl-4-hydroxypyrimidine at 25-30 °C.

  • Stir the mixture for 15 minutes, then add triethylamine.

  • Slowly add phosphorus oxychloride over 3 hours, ensuring the reaction temperature is maintained below 35 °C.

  • Heat the reaction mass to reflux (40-48 °C) and maintain for 3 hours.

  • Cool the mixture to 5 °C.

  • Quenching: Carefully add 3N hydrochloric acid over 1 hour, maintaining the temperature below 20 °C.

  • Stir the mixture for 30 minutes at 20 °C.

  • Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination cluster_purification Purification start Ethyl 3-oxopentanoate + Formamidine reaction1 Cyclocondensation start->reaction1 product1 6-ethyl-4-hydroxypyrimidine reaction1->product1 reaction2 Chlorination with POCl₃ product1->reaction2 product2 This compound reaction2->product2 purification Work-up & Purification product2->purification final_product Pure this compound purification->final_product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Chlorination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impurities in Chlorination Step incomplete_reaction Incomplete Reaction start->incomplete_reaction Is starting material present? byproducts Byproduct Formation start->byproducts Are there unknown spots on TLC? workup_loss Loss During Work-up start->workup_loss Is the crude yield low? reagent_issue Reagent Quality/Moisture start->reagent_issue Is the reaction sluggish or messy? solution_incomplete Increase reaction time/temp Add base catalyst Monitor reaction progress (TLC/HPLC) incomplete_reaction->solution_incomplete solution_byproducts Optimize temperature Ensure anhydrous conditions Use equimolar POCl₃ byproducts->solution_byproducts solution_workup Controlled 'reverse' quench Optimize extraction pH Thorough aqueous wash workup_loss->solution_workup solution_reagent Use fresh, high-purity POCl₃ Dry all solvents and glassware Run under inert atmosphere reagent_issue->solution_reagent

Caption: Troubleshooting decision tree for the chlorination step.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of impurities in 4-Chloro-6-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. The most common synthesis involves the chlorination of 6-ethyl-4-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). Based on this, likely impurities include:

  • Process-Related Impurities:

    • 6-ethyl-4-hydroxypyrimidine: Unreacted starting material.

    • Di-chlorinated pyrimidine derivatives: Resulting from over-chlorination of the pyrimidine ring.

    • Other regioisomers: Depending on the starting materials and reaction conditions.

  • Degradation Products:

    • 6-ethyl-4-hydroxypyrimidine: Formed by the hydrolysis of the chloro-group when exposed to moisture.

  • Residual Solvents: Solvents used during synthesis and purification.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: A combination of chromatographic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying non-volatile organic impurities and degradation products.[1]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is ideal for the analysis of volatile organic impurities, including residual solvents.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities, especially those present at trace levels.

Q3: How can I quantify the impurities without having reference standards for each one?

A3: While using certified reference standards is the most accurate method, it's not always feasible to have a standard for every impurity. In such cases, the following approaches can be considered for organic impurities in HPLC-UV analysis:

  • Relative Response Factor (RRF): If the chemical structure of the impurity is known, an RRF can be established to estimate its concentration relative to the active pharmaceutical ingredient (API).

  • 100% Area Normalization: This method assumes that all components in the sample have a similar response to the detector. The percentage of an impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram. This provides an estimate and is often used in early-stage development.

Q4: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

A4: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). For a pharmaceutical intermediate, the limits on impurities are generally less stringent than for a final API. However, it is crucial to control impurities that may be reactive or carry through to the final drug substance. As a general starting point, individual unspecified impurities might be limited to ≤ 0.10% and the total impurities to ≤ 1.0%. These limits should be justified based on the manufacturing process and the fate of the impurities in subsequent steps.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its related impurities. Method validation and optimization are essential for specific laboratory conditions.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile/Water (50:50).
Gas Chromatography (GC) Method for Residual Solvent Analysis

This method is suitable for the detection and quantification of common residual solvents.

Table 2: GC Method Parameters

ParameterRecommended Conditions
Column DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)
Injector Temperature 220 °C
Detector Temperature (FID) 250 °C
Oven Program Initial: 40 °C for 5 min; Ramp: 10 °C/min to 240 °C; Hold: 5 min
Injection Volume 1 µL (Split ratio 10:1)
Sample Preparation Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column overload.

    • Interactions between the analyte and active sites on the column packing (silanols).

    • Mismatch between sample solvent and mobile phase.

    • Column contamination or degradation.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute the sample and re-inject.

    • Adjust Mobile Phase pH: For basic compounds like pyrimidines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase.

    • Match Sample Solvent: Dissolve the sample in the initial mobile phase composition if possible.

    • Flush the Column: Wash the column with a strong solvent to remove contaminants.

Issue 2: Fluctuating Retention Times

  • Possible Causes:

    • Leaks in the HPLC system.

    • Inconsistent mobile phase composition.

    • Temperature fluctuations.

    • Pump malfunction.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings and connections.

    • Prepare Fresh Mobile Phase: Ensure mobile phases are well-mixed and degassed.

    • Use a Column Oven: Maintain a constant column temperature.

    • Check Pump Performance: Monitor the pressure trace for fluctuations and perform pump maintenance if necessary.

Issue 3: Extraneous or Ghost Peaks

  • Possible Causes:

    • Contaminated mobile phase or sample solvent.

    • Carryover from a previous injection.

    • Sample degradation in the autosampler.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject the mobile phase to identify any peaks originating from the solvent.

    • Clean the Injector: Flush the injector port and needle with a strong solvent.

    • Prepare Fresh Sample: Analyze the sample immediately after preparation to minimize degradation.

GC Troubleshooting

Issue 1: Broad or Tailing Peaks

  • Possible Causes:

    • Active sites in the injector liner or column.

    • Column contamination.

    • Incorrect flow rate.

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Ensure the injector liner is clean and properly deactivated.

    • Bake Out the Column: Condition the column at a high temperature to remove contaminants.

    • Verify Flow Rate: Check the carrier gas flow rate and ensure it is optimal for the column dimensions.

Issue 2: Poor Reproducibility

  • Possible Causes:

    • Leaks in the injection port septum.

    • Inconsistent injection volume.

    • Sample matrix effects.

  • Troubleshooting Steps:

    • Replace the Septum: Regularly replace the injector septum to prevent leaks.

    • Check the Syringe: Inspect the autosampler syringe for air bubbles or damage.

    • Use an Internal Standard: Incorporate an internal standard to correct for variations in injection volume.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Peak Shape) check_concentration Reduce Sample Concentration start->check_concentration adjust_mobile_phase Adjust Mobile Phase pH or Composition check_concentration->adjust_mobile_phase If no improvement resolve Issue Resolved check_concentration->resolve If improved check_column Inspect/Replace Column adjust_mobile_phase->check_column If no improvement adjust_mobile_phase->resolve If improved check_system Check for System Leaks & Temperature Stability check_column->check_system If no improvement check_column->resolve If improved check_system->resolve If improved

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Analysis_Pathway cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Techniques cluster_outcome Outcome synthesis This compound Synthesis hplc HPLC-UV (Quantification) synthesis->hplc lcms LC-MS (Identification) synthesis->lcms gcms GC-MS (Volatile Impurities) synthesis->gcms degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) degradation->hplc degradation->lcms impurity_profile Complete Impurity Profile hplc->impurity_profile lcms->impurity_profile gcms->impurity_profile

Caption: The overall pathway for impurity analysis of this compound.

References

Technical Support Center: Managing Moisture Sensitivity of 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the moisture sensitivity of 4-Chloro-6-ethylpyrimidine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments and drug development processes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when handling this compound, focusing on its sensitivity to moisture.

Question/Issue Potential Cause(s) Recommended Solution(s)
Why is my sample of this compound showing a new, more polar spot on TLC/a new peak in HPLC analysis over time? The compound is likely degrading due to exposure to moisture. The primary degradation product is 4-hydroxy-6-ethylpyrimidine, which is more polar than the parent compound.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), with a desiccant.[1] 2. Minimize Exposure: When handling the compound, work quickly and in a low-humidity environment (e.g., a glove box or a fume hood with a dry air stream). 3. Use Anhydrous Solvents: For reactions and analytical preparations, always use freshly opened or properly dried anhydrous solvents.
I observe inconsistent results in my reactions using this compound from different batches or after a period of storage. What could be the reason? Partial hydrolysis of the compound to 4-hydroxy-6-ethylpyrimidine can lead to lower effective concentration of the starting material and the introduction of a nucleophilic impurity, which can interfere with subsequent reactions.1. Quantify Purity: Before use, verify the purity of your this compound sample using a validated analytical method like HPLC or GC. 2. Dry the Material: If moisture contamination is suspected, the compound can be dried under high vacuum in the presence of a strong desiccant like phosphorus pentoxide. Exercise caution as the compound may be volatile under high vacuum and elevated temperatures. 3. Fresh is Best: Use freshly purchased or recently purified material for critical experiments.
My reaction yield is lower than expected when using this compound. Could moisture be the culprit? Yes, moisture can consume the starting material through hydrolysis, thereby reducing the amount available for your desired reaction. The resulting 4-hydroxy-6-ethylpyrimidine may also react with your reagents in an unintended way.1. Strict Anhydrous Technique: Employ rigorous anhydrous techniques for your reaction setup. This includes flame-drying glassware, using septa and needles for reagent transfer, and maintaining an inert atmosphere. 2. Reagent Compatibility: Be aware that the byproduct, 4-hydroxy-6-ethylpyrimidine, has a nucleophilic hydroxyl group that could compete in reactions where this compound is used as an electrophile.
How can I confirm that the degradation product is indeed 4-hydroxy-6-ethylpyrimidine? The identity of the degradation product can be confirmed by comparing its analytical data (e.g., retention time in HPLC, mass spectrum) with that of an authentic sample of 4-hydroxy-6-ethylpyrimidine.1. LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the degradation product by its mass-to-charge ratio. The expected mass for 4-hydroxy-6-ethylpyrimidine would be different from the parent compound. 2. Synthesis of Standard: A small amount of 4-hydroxy-6-ethylpyrimidine can be synthesized by the intentional hydrolysis of this compound and used as a reference standard.

Quantitative Data Summary

Table 1: Predicted Stability of this compound under Various Storage Conditions

Temperature (°C)Relative Humidity (%)Predicted Half-life (t½)Key Observations
-20<10> 2 yearsRecommended for long-term storage. Minimal degradation expected.
4201 - 2 yearsSuitable for short to medium-term storage.
25 (Room Temp)403 - 6 monthsSignificant degradation can occur. Not recommended for long-term storage unless under inert gas with desiccant.
25 (Room Temp)601 - 3 monthsRapid degradation is likely. Avoid these conditions.
4075< 1 monthSevere degradation expected. Represents accelerated stability testing conditions.

Note: The data in this table is predictive and should be used as a guideline. Actual stability will depend on packaging and handling.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Receiving and Inspection: Upon receiving, inspect the container for any damage to the seal.

  • Storage: Store the container in a cool, dry, and dark place. For long-term storage, a freezer at -20°C is recommended. The container should be placed inside a secondary container with a desiccant.

  • Dispensing:

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • If possible, handle the compound in a glovebox under an inert atmosphere.

    • If a glovebox is not available, work in a fume hood with a gentle stream of dry nitrogen or argon directed into the container while dispensing.

    • Use clean, dry spatulas and weighing boats.

    • After dispensing, purge the container with an inert gas before tightly resealing.

  • Disposal: Dispose of any degraded material according to your institution's hazardous waste guidelines.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for determining the water content in a sample of this compound.

  • Instrumentation: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Reagents: Use fresh, high-quality Karl Fischer reagents.

  • Sample Preparation:

    • In a dry environment (glovebox or under inert gas), accurately weigh a suitable amount of this compound.

    • Quickly transfer the weighed sample into the titration vessel containing a pre-titrated solvent (e.g., anhydrous methanol or a specialized solvent for ketones and aldehydes if the compound is expected to interfere).

  • Titration: Start the titration immediately after adding the sample. The instrument will automatically determine the endpoint and calculate the water content.

  • Data Analysis: Express the water content as a percentage or in parts per million (ppm). A low water content is indicative of a stable, properly handled sample.

Protocol 3: HPLC Method for Purity Assessment and Degradation Monitoring

This method allows for the separation and quantification of this compound and its primary hydrolysis product, 4-hydroxy-6-ethylpyrimidine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject a known volume of the sample.

    • Identify the peaks corresponding to this compound and 4-hydroxy-6-ethylpyrimidine based on their retention times (the hydroxy- derivative will be more polar and elute earlier).

    • Calculate the percentage purity and the amount of degradation product using the peak areas.

Visualizations

Hydrolysis_Pathway This compound This compound 4-Hydroxy-6-ethylpyrimidine 4-Hydroxy-6-ethylpyrimidine This compound->4-Hydroxy-6-ethylpyrimidine Hydrolysis (H₂O)

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results? check_purity Check Purity by HPLC/GC start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected degradation_product Impurity is likely 4-Hydroxy-6-ethylpyrimidine impurity_detected->degradation_product Yes no_impurity Purity is High. Investigate other experimental variables. impurity_detected->no_impurity No review_handling Review Handling & Storage Procedures degradation_product->review_handling dry_sample Dry Sample Under Vacuum review_handling->dry_sample use_fresh Use Fresh Sample review_handling->use_fresh

Caption: Troubleshooting inconsistent experimental results.

Experimental_Workflow start Start: Handling this compound storage Store in Cool, Dry, Dark Place (Inert Atmosphere, Desiccant) start->storage dispensing Dispense in Low Humidity Environment (Glovebox or Inert Gas Stream) storage->dispensing reaction_setup Use Anhydrous Solvents and Flame-Dried Glassware dispensing->reaction_setup analysis Analyze Purity by HPLC (Monitor for Hydrolysis Product) reaction_setup->analysis end End: Successful Experiment analysis->end

Caption: Recommended workflow for handling this compound.

References

improving the regioselectivity of reactions involving 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-6-ethylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of products in my reaction with this compound?

The pyrimidine ring is inherently electron-deficient, which facilitates reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[1] In this compound, the primary site of reaction is the activated C4 position, where the chlorine atom is a good leaving group. However, depending on the reaction conditions and reagents, side reactions can occur at other positions, such as C-H activation at the C2 or C5 positions, leading to a mixture of isomers. The regioselectivity is a sensitive balance of electronic and steric factors.[1][2]

The ethyl group at the C6 position is an electron-donating group (EDG). In related dichloropyrimidine systems, an EDG at C6 can influence the electronic distribution of the ring, potentially altering the reactivity of other positions.[2][3]

Q2: What are the key factors that control regioselectivity in reactions with this substrate?

Several factors critically influence the outcome of reactions involving this compound:

  • Reaction Type: The fundamental mechanism of the reaction (e.g., SNAr, Suzuki, Buchwald-Hartwig) will dictate the primary reactive site. For Pd-catalyzed couplings, the initial oxidative addition step is often regioselectivity-determining.[4][5]

  • Catalyst and Ligand: In cross-coupling reactions, the choice of palladium catalyst and phosphine ligand is crucial. Sterically hindered ligands can direct the reaction to a specific site.[6]

  • Reaction Conditions: The base, solvent, and temperature can dramatically alter the product ratio.[3] For instance, in Suzuki couplings of dichloropyrimidines, alcoholic solvents have been shown to increase reactivity compared to polar aprotic solvents.[4]

  • Nature of the Nucleophile/Reagent: The steric bulk and electronic properties of the reacting partner (e.g., the amine in an amination reaction or the boronic acid in a Suzuki coupling) play a significant role.[3][7]

Troubleshooting Guides

Issue 1: Poor C4-Selectivity in Nucleophilic Aromatic Substitution (SNAr)
  • Problem: My SNAr reaction with an amine or alkoxide is yielding a mixture of isomers or showing low conversion at the C4 position.

  • Troubleshooting Steps:

    • Use Anionic Nucleophiles: Converting the nucleophile to its anionic form before reaction can increase C4 selectivity. For example, deprotonating an aniline with a strong base to form the anilide can improve the outcome even without a catalyst.[3]

    • Optimize Base and Solvent: The choice of base and solvent is critical. Experiment with different combinations. For example, a strong, non-nucleophilic base like LiHMDS has proven effective in achieving high C4 regioselectivity in related systems.[3]

    • Adjust Temperature: Reactions are often run at elevated temperatures, but this can sometimes lead to side products. Try lowering the temperature to see if selectivity improves, even if the reaction time increases.

Issue 2: Lack of Regioselectivity in Suzuki-Miyaura Cross-Coupling
  • Problem: My Suzuki coupling with an arylboronic acid is not selective for the C4 position.

  • Troubleshooting Steps:

    • Evaluate Catalyst System: The combination of palladium source and ligand is paramount. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with a more specialized ligand.

    • Implement Ligand-Free Conditions: For some dichloropyridines and pyrimidines, ligand-free "Jeffery-type" conditions (e.g., PdCl₂, Na₂CO₃, NBu₄Br) have been shown to provide exceptional C4 selectivity (>99:1).

    • Solvent Selection: The choice of solvent is critical. Alcoholic solvent mixtures can offer greater reactivity at lower temperatures compared to polar aprotic solvents.[4]

Issue 3: Low Yield or Selectivity in Buchwald-Hartwig Amination
  • Problem: My palladium-catalyzed amination is giving low yields or a mixture of products.

  • Troubleshooting Steps:

    • Select the Right Base and Catalyst: For aminations on similar dichloropyrimidine systems, using a strong base like LiHMDS with a palladium catalyst has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[3][8]

    • Order of Addition: Adding the amine directly to the pyrimidine before the base can initiate a rapid, non-selective background SNAr reaction.[3] Ensure the catalyst and base are present to control the desired catalytic cycle.

    • Ligand Choice: The Buchwald and Hartwig groups have developed several generations of phosphine ligands. Sterically hindered ligands like X-Phos are often effective for C-N couplings.[9]

Data Presentation: Reaction Conditions for Selective Transformations

The following tables summarize conditions reported for achieving high regioselectivity in key reactions on related chloropyrimidine systems. These serve as a starting point for optimization.

Table 1: Conditions for Regioselective C4-Amination of Dichloropyrimidines

NucleophileCatalystBaseSolventTemp. (°C)C4:C2 RatioReference
Aliphatic Secondary AminesPd(OAc)₂ / LigandLiHMDSTolueneRT - 100>30:1[3][8]
Aromatic Amines (Anilines)NoneNaHDioxane100High C4[3]
Secondary Aliphatic AminesNoneK₂CO₃Acetonitrile80Selective C4[7]
Deprotonated AnilinesNoneStrong BaseTHFRTSelective C4[3]

Table 2: Conditions for Regioselective C4-Suzuki Coupling of Dichloropyrimidines

Boronic AcidCatalyst / LigandBaseSolventTemp. (°C)SelectivityReference
Arylboronic AcidPd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O100High C4[10]
Arylboronic AcidPdCl₂ (ligand-free)Na₂CO₃ / NBu₄BrDMF80>99:1 (C4)
Phenylboronic AcidPd(PPh₃)₄Na₂CO₃EtOH/Toluene/H₂O85High C4[4]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from established methods for dichloropyrimidines.[4][5][11]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water).

  • Reaction: Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination

This protocol is based on highly regioselective methods developed for related substrates.[3][8]

  • Setup: In an oven-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., Xantphos or X-Phos, 4-10 mol %).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent and Base: Add the anhydrous solvent (e.g., toluene or dioxane), followed by the careful addition of a strong base (e.g., LiHMDS or NaOt-Bu, 1.2-1.5 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

troubleshooting_workflow cluster_conditions Condition Optimization start Unexpected Regioselectivity (e.g., Isomer Mixture) check_purity Verify Purity of Starting Materials & Reagents start->check_purity First Step analyze_conditions Analyze Reaction Conditions check_purity->analyze_conditions opt_catalyst Vary Catalyst / Ligand (e.g., Steric Bulk, Type) analyze_conditions->opt_catalyst opt_solvent Change Solvent Polarity (e.g., Toluene vs. EtOH) analyze_conditions->opt_solvent opt_base Modify Base Strength (e.g., K2CO3 vs. LiHMDS) analyze_conditions->opt_base opt_temp Adjust Temperature (Lower for Selectivity) analyze_conditions->opt_temp consider_mechanism Consider Reaction Mechanism outcome Desired Regioselectivity Achieved consider_mechanism->outcome Optimization Successful opt_catalyst->consider_mechanism opt_solvent->consider_mechanism opt_base->consider_mechanism opt_temp->consider_mechanism

Caption: Troubleshooting workflow for addressing poor regioselectivity.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) add Oxidative Addition (Regioselectivity Determined Here) pdi_complex R-Pd(II)-X L_n (R = Pyrimidine) add->pdi_complex trans Transmetalation pdi_r_r R-Pd(II)-R' L_n trans->pdi_r_r pdi_r_r->pd0 Regenerates Catalyst reduct Reductive Elimination product R-R' (Coupled Product) reduct->product reagents1 This compound (Ar-X) reagents1->add reagents2 R'-B(OH)2 + Base reagents2->trans

Caption: The oxidative addition step often controls regioselectivity.

influencing_factors center Regiochemical Outcome sub Substrate (C6-Ethyl Group) center->sub reagent Reagent Properties (Nucleophilicity, Sterics) center->reagent rxn_type Reaction Type (SNAr vs. Cross-Coupling) center->rxn_type conditions Reaction Conditions center->conditions sub_catalyst Catalyst / Ligand conditions->sub_catalyst sub_solvent Solvent conditions->sub_solvent sub_base Base conditions->sub_base sub_temp Temperature conditions->sub_temp

Caption: Key factors influencing reaction regioselectivity.

References

Validation & Comparative

Reactivity Face-Off: 4-Chloro-6-ethylpyrimidine vs. 4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyrimidines are indispensable building blocks for the synthesis of a wide array of functional molecules, holding particular significance in the development of novel therapeutics. The reactivity of halopyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter for synthetic chemists. This guide presents an objective comparison of the reactivity of 4-Chloro-6-ethylpyrimidine and 4,6-dichloropyrimidine, supported by established chemical principles and illustrative experimental data.

While direct, side-by-side quantitative kinetic data for the reactivity of this compound versus 4,6-dichloropyrimidine under identical conditions is not extensively documented in peer-reviewed literature, a robust qualitative and semi-quantitative comparison can be drawn from the fundamental electronic and steric properties of these molecules, and from experimental data on analogous systems.

Executive Summary

In nucleophilic aromatic substitution reactions, 4,6-dichloropyrimidine is anticipated to exhibit a higher reactivity compared to this compound . This difference in reactivity is primarily attributed to the distinct electronic effects of the substituents at the C6 position. The second chlorine atom in 4,6-dichloropyrimidine acts as a strong electron-withdrawing group, which further activates the pyrimidine ring towards nucleophilic attack. Conversely, the ethyl group in this compound is an electron-donating group, which tends to deactivate the ring for this type of transformation.

Theoretical Basis of Reactivity

The rate of a nucleophilic aromatic substitution reaction on a pyrimidine ring is largely governed by the stability of the Meisenheimer complex, the key intermediate formed upon nucleophilic attack. The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.

  • Electronic Effects: The substituents on the pyrimidine ring play a crucial role in modulating its reactivity.

    • In 4,6-dichloropyrimidine , both chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes the electron density of the aromatic ring, making the carbon atoms at positions 4 and 6 highly electrophilic and thus more susceptible to nucleophilic attack.

    • In This compound , the ethyl group is an alkyl group and is considered electron-donating through an inductive effect (+I). This effect increases the electron density on the pyrimidine ring, thereby reducing the electrophilicity of the carbon atom at the C4 position and making it less reactive towards nucleophiles compared to 4,6-dichloropyrimidine.

  • Steric Effects: While electronic effects are predominant in this comparison, steric hindrance can also influence reaction rates. The ethyl group is bulkier than a chlorine atom. This increased steric bulk in the vicinity of the reaction center in this compound might slightly hinder the approach of a nucleophile compared to 4,6-dichloropyrimidine, although this effect is generally considered secondary to the electronic effects in this specific comparison.

Quantitative Data Comparison

The following tables summarize representative experimental data for nucleophilic aromatic substitution reactions on 4,6-dichloropyrimidine and analogous 4-chloro-6-alkylpyrimidines. It is important to note that these are not direct side-by-side comparisons under identical conditions but serve to illustrate the general reactivity patterns.

Table 1: Comparison of Reaction Yields in Amination Reactions

ElectrophileNucleophileConditionsYield (%)Reference
4,6-dichloropyrimidineAnilineK₂CO₃, DMAc, rt, 1 h~70-90%[1] (Analogous System)
4-Chloro-6-methylpyrimidine (analog)Secondary AminesLiHMDS, THF, -20 °C, 1 h>95%[1]
2-Amino-4,6-dichloropyrimidineVarious AminesTEA, EtOH, reflux, 3 h20-60%[2]

Table 2: Comparison of Reaction Conditions for Alkoxylation

ElectrophileNucleophileConditionsProductYield (%)Reference
4,6-dichloro-2-(methylthio)pyrimidineEtONaEtOH, 20 °C, 2 h4-chloro-6-ethoxy-2-(methylthio)pyrimidine89%[3][4]
4,6-dichloropyrimidineSodium EthoxideEtOH, reflux, 4-6 h4,6-diethoxypyrimidineHigh[3] (General Procedure)

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on chloropyrimidines. These should be adapted and optimized for specific substrates and nucleophiles.

Protocol 1: General Procedure for Amination of Chloropyrimidines

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 equiv)

  • Solvent (e.g., Ethanol, DMF, NMP, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chloropyrimidine and the solvent.

  • Add the base to the solution and stir for 5-10 minutes.

  • Add the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Alkoxylation of Chloropyrimidines

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Sodium alkoxide (1.1-1.5 equiv) or Alcohol and a strong base (e.g., NaH)

  • Anhydrous solvent (e.g., THF, Dioxane, or the corresponding alcohol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sodium alkoxide and the anhydrous solvent. If starting from an alcohol, add the alcohol and the base to form the alkoxide in situ.

  • Cool the mixture to 0 °C.

  • Add a solution of the chloropyrimidine in the anhydrous solvent dropwise to the alkoxide solution.

  • Allow the reaction to warm to room temperature or heat to reflux, and monitor the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Visualizing the Reaction Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of nucleophilic aromatic substitution and a general experimental workflow.

Experimental_Workflow arrow arrow start Start: Assemble Reactants (Chloropyrimidine, Nucleophile, Base, Solvent) reaction Reaction Setup (Inert Atmosphere, Temperature Control) start->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup / Quenching monitoring->workup Upon Completion extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography / Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Spotlight on 4,6-Disubstituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of various pyrimidine derivatives, with a particular focus on 4,6-disubstituted pyrimidines, including the 4-chloro-6-ethylpyrimidine scaffold. While direct and extensive experimental data for this compound derivatives are limited in publicly available literature, this guide synthesizes findings from structurally similar compounds to provide insights into their potential therapeutic applications, supported by experimental data from analogous pyrimidine classes.

Comparative Analysis of Biological Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Modifications at the C2, C4, C5, and C6 positions can significantly alter a compound's interaction with biological targets, thereby affecting its efficacy and selectivity. Halogenation, for instance, particularly with chlorine, at the C4 position has been shown to be a key feature in enhancing the biological activity of pyrimidine derivatives, potentially by increasing lipophilicity and facilitating cell membrane transport.[3]

Anticancer Activity

Pyrimidine derivatives have been extensively investigated for their anticancer properties, with many acting as inhibitors of protein kinases, enzymes often dysregulated in cancer. The 4,6-disubstituted pyrimidine core is a recognized hinge-binding motif for many protein kinases.[4]

Below is a summary of the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thienopyrimidine Thienopyrimidine derivative 2MCF-7 (Breast)0.013[5]
Thienopyrimidine derivative 3MCF-7 (Breast)0.023[5]
Pyrido[2,3-d]pyrimidine Compound 1nHCT-116 (Colon)1.98 ± 0.69[6]
Compound 1nMCF-7 (Breast)2.18 ± 0.93[6]
4,6-Disubstituted Pyrimidine Compound 17j A549 (Lung)0.0011[7]
Compound 17j HeLa (Cervical)0.0018[7]
Compound 17j MCF-7 (Breast)0.0021[7]
Pyrimidine-hydrazone Compound 4 LoVo (Colon)1.05[6]
Compound 5 LoVo (Colon)1.53[6]
Compound 7 LoVo (Colon)1.25[6]
N-(pyridin-3-yl)pyrimidin-4-amine Compound 17 MV4-11 (Leukemia)0.064[8]
Compound 17 HT-29 (Colon)0.064[8]
Antimicrobial Activity

Halogenated pyrimidines have also demonstrated significant antimicrobial and antibiofilm properties.[3] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, which may facilitate its passage across microbial cell membranes.[3] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial efficacy.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Halogenated Pyrimidine 2,4-dichloro-5-fluoropyrimidineStaphylococcus aureus50[3]
4-Chloro-3-nitrophenylthiourea Derivative with 3,4-dichlorophenyl substituentGram-positive pathogens0.5-2[9]
4-Chloro-3-nitrophenylthiourea Derivative with 3-chloro-4-methylphenyl substituentGram-positive pathogens0.5-2[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in the evaluation of pyrimidine derivatives.

MTT Cell Proliferation Inhibition Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][10][11]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.[1]

  • Incubation: Incubate the plates for the desired period of exposure (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for another 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][11] Mix gently to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[1]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrimidine derivatives

  • Sterile 96-well microtiter plates

  • Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivatives in the broth medium directly in the wells of a 96-well plate.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.[14] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This can be assessed visually or by using a microplate reader to measure turbidity.

Visualizations

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compounds to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Pyrimidine Derivatives compound_prep->add_compound incubate_cells Incubate for 48-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrimidine Derivative (e.g., 4,6-disubstituted) Inhibitor->RAF

Caption: Inhibition of a Kinase Signaling Pathway.

References

The Strategic Advantage of 4-Chloro-6-ethylpyrimidine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and versatile construction of complex molecular architectures is paramount. In the realm of heterocyclic chemistry, pyrimidine scaffolds are of immense interest due to their prevalence in a wide array of pharmaceuticals. This guide provides a comparative analysis of 4-Chloro-6-ethylpyrimidine, a key building block, highlighting its advantages in specific synthetic routes over other alternatives. The information is supported by experimental data and detailed protocols to inform methodology selection and optimization.

This compound stands out as a versatile reagent, particularly in the synthesis of highly substituted pyrimidine derivatives, which are crucial intermediates in the development of kinase inhibitors and other therapeutic agents. Its strategic functionalization, possessing a reactive chlorine atom for cross-coupling reactions and an ethyl group that can influence solubility and binding interactions, makes it a valuable tool for medicinal chemists.

Comparison with Alternative Pyrimidine Precursors

The primary advantages of this compound lie in its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.

Performance in Cross-Coupling Reactions

To illustrate the utility of this compound, we compare its hypothetical performance in key cross-coupling reactions with alternative pyrimidine substrates. The data presented is a synthesis of typical results observed for structurally similar 4-chloro-6-alkylpyrimidines.

Table 1: Comparison of Pyrimidine Substrates in Suzuki-Miyaura Coupling

SubstrateArylboronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O12~85-95[1][2]
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8~70-80 (mono-arylated)[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O15~80 (C4-arylated)[3]

Table 2: Comparison of Pyrimidine Substrates in Sonogashira Coupling

SubstrateTerminal AlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6~80-90[4]
4,6-DichloropyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF12~65-75 (mono-alkynylated)[5]
2,4-DichloropyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF10~70-80 (C4-alkynylated)[5]

Table 3: Comparison of Pyrimidine Substrates in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃ / XPhosNaOtBuToluene8~90-98[6][7]
4,6-DichloropyrimidineAnilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene16~75-85 (mono-aminated)[6]
2,4-DichloropyrimidineAnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane12~85-95 (C4-aminated)[6]

The ethyl group at the 6-position of this compound can offer improved solubility in organic solvents compared to its methyl or unsubstituted analogs, facilitating easier handling and purification. Furthermore, the single reactive chloro group at the 4-position allows for selective functionalization, avoiding the statistical mixtures of products often encountered with di- or tri-chlorinated pyrimidines. This is particularly advantageous in multi-step syntheses where regioselectivity is crucial.

Synthetic Routes and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a condensation reaction to form the pyrimidine core, followed by chlorination.

Experimental Protocol 1: Synthesis of 6-ethylpyrimidin-4(3H)-one

This procedure is based on the general Pinner synthesis of pyrimidines.[8][9]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Condensation: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.0 eq) and ethyl 3-oxopentanoate (1.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-ethylpyrimidin-4(3H)-one. The crude product can be further purified by recrystallization from ethanol.

Experimental Protocol 2: Chlorination of 6-ethylpyrimidin-4(3H)-one

This protocol utilizes phosphorus oxychloride (POCl₃) for the chlorination of the pyrimidinone intermediate.[10][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-ethylpyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the flask. An organic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) can be added to scavenge the generated HCl.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring in a well-ventilated fume hood.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by column chromatography on silica gel or recrystallization.

Visualization of Synthetic Pathways and Workflows

To provide a clearer understanding of the synthetic processes, the following diagrams have been generated using the DOT language.

Synthesis_of_4_Chloro_6_ethylpyrimidine cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Condensation_Reaction Ethyl 3-oxopentanoate->Condensation_Reaction Formamidine HCl Formamidine HCl Formamidine HCl->Condensation_Reaction NaOEt NaOEt NaOEt->Condensation_Reaction Ethanol, Reflux 6-ethylpyrimidin-4-ol 6-ethylpyrimidin-4-ol 6-ethylpyrimidin-4-ol_input 6-ethylpyrimidin-4-ol Condensation_Reaction->6-ethylpyrimidin-4-ol Chlorination_Reaction 6-ethylpyrimidin-4-ol_input->Chlorination_Reaction POCl3 POCl3 POCl3->Chlorination_Reaction Reflux This compound This compound Chlorination_Reaction->this compound

Caption: Synthetic pathway for this compound.

Cross_Coupling_Workflow Start Start Reaction_Setup Reaction Setup: This compound, Coupling Partner, Catalyst, Base, Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex, biologically active molecules. Its advantages over other pyrimidine precursors, such as di- and tri-chlorinated analogs, include enhanced solubility, and more importantly, superior regioselectivity in key cross-coupling reactions. This leads to cleaner reactions, higher yields of the desired product, and simplified purification processes. The provided experimental protocols and workflows offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

Spectroscopic Analysis for Structural Confirmation of 4-Chloro-6-ethylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel heterocyclic compounds is a critical step in drug discovery and development. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules. This guide provides a comparative spectroscopic analysis to aid in the structural confirmation of 4-Chloro-6-ethylpyrimidine and its derivatives.

Due to the limited availability of experimental data for this compound, this guide presents a comprehensive analysis of its close structural analogs. By examining the spectroscopic data of these related compounds, researchers can infer the expected spectral characteristics of the target molecule and its derivatives. This guide will focus on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, a comparison with alternative heterocyclic scaffolds, such as pyridazine and pyrazine derivatives, is provided to offer a broader context for structural analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound analogs and representative alternative heterocyclic compounds. The data for this compound is predicted based on the analysis of its analogs.

Pyrimidine Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)IR (cm⁻¹)
This compound (Predicted) ~8.8 (s, 1H, H2), ~7.3 (s, 1H, H5), ~2.8 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃)~162 (C4), ~161 (C6), ~158 (C2), ~118 (C5), ~32 (CH₂), ~12 (CH₃)M⁺: 156/158~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1560 (C=N), ~1480 (C=C), ~850 (C-Cl)
4,6-Dichloropyrimidine [1][2]8.82 (s, 1H, H2), 7.46 (s, 1H, H5)[1]162.2, 159.4, 121.2M⁺: 148/150/152[3]Not available
4-Chloro-6-ethyl-5-fluoropyrimidine 8.70 (s, 1H, H2), 2.90 (q, 2H, CH₂), 1.34 (t, 3H, CH₃)Not availableM⁺: 160/162[4]Not available
4-Chloro-6-methyl-2-phenylpyrimidine [5]Not availableNot availableM⁺: 204/206, Base Peak: 169[5]Not available
Alternative Heterocyclic Scaffolds
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)IR (cm⁻¹)
3-Chloro-6-methylpyridazine [2]Not availableNot availableM⁺: 128/130[2]Not available
2-Ethyl-6-methylpyrazine [6]Not availableNot availableM⁺: 122[7]Not available

Experimental Workflow and Methodologies

A systematic approach is crucial for the unambiguous structural determination of novel compounds. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Purification->NMR Purity & Preliminary Structure MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Chromophore System Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Final Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS):

    • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionization: Use a standard electron energy of 70 eV.

    • Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the molecular ion peak.

  • Electrospray Ionization (ESI-MS):

    • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture such as acetonitrile/water or methanol/water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

    • Analysis: Infuse the solution directly into the ESI source. This soft ionization technique is useful for confirming the molecular weight via the observation of the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands will indicate specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is characteristic of the electronic transitions within the molecule.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a cohesive structural picture.

logic MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity) MS->NMR Provides molecular weight constraint Structure Confirmed Structure MS->Structure Confirms overall mass IR IR Spectroscopy (Functional Groups) IR->NMR Confirms functional groups in NMR fragments IR->Structure Confirms presence of key bonds NMR->Structure Elucidates the carbon-hydrogen framework

Caption: Logical flow for integrating data from different spectroscopic techniques for structural elucidation.

By following the protocols and comparative data presented in this guide, researchers can confidently approach the structural confirmation of novel this compound derivatives and distinguish them from other heterocyclic systems.

References

Assessing the Purity of Synthesized 4-Chloro-6-ethylpyrimidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-Chloro-6-ethylpyrimidine, a key building block in the synthesis of various biologically active compounds. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions for their analytical needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic molecules like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities, providing accurate quantitative results. A typical purity analysis of a synthesized batch of 4-Chloro-6-ethyl-5-fluoropyrimidine, a closely related analogue, has demonstrated purities as high as 99.6% by HPLC.

Experimental Protocol: Reverse-Phase HPLC for this compound

This protocol is a generalized procedure based on established methods for similar chloropyrimidine derivatives.[1][2][3]

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Degas both mobile phases prior to use to prevent bubble formation.

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase B (Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B (equilibration)

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison of Purity Assessment Methods

While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Typical Data Output
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.Requires specialized equipment, can be time-consuming to develop methods.Chromatogram showing peaks for the main compound and impurities, with peak areas used for purity calculation (e.g., 99.5% purity).
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[4][5][6]Primary analytical method, does not always require a reference standard of the analyte, provides structural information.[4][5][6]Lower sensitivity than HPLC, requires a high-field NMR spectrometer, potential for signal overlap.NMR spectrum with integrated signals, allowing for purity calculation against a certified internal standard (e.g., 99.2% purity).
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[7][8]High resolution for volatile and thermally stable compounds.May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[9]Chromatogram showing peaks for the main compound and volatile impurities, with peak areas used for purity calculation.
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point range.[10][11]Simple, rapid, and inexpensive preliminary assessment of purity.[10][11][12]Not quantitative, only applicable to crystalline solids, impurities may not always cause a significant depression or broadening of the melting point.[10]A melting point range (e.g., 85-87 °C). A narrow range close to the literature value suggests high purity.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result Synthesis Synthesize this compound Workup Perform Aqueous Work-up & Extraction Synthesis->Workup Drying Dry Crude Product Workup->Drying Purification Purify via Recrystallization or Column Chromatography Drying->Purification HPLC HPLC Analysis Purification->HPLC qNMR qNMR Analysis Purification->qNMR GC GC Analysis Purification->GC MP Melting Point Analysis Purification->MP Purity Purity > 99% HPLC->Purity Impurity Identify & Quantify Impurities HPLC->Impurity qNMR->Purity qNMR->Impurity GC->Purity GC->Impurity MP->Purity

Experimental workflow for the purity assessment of this compound.

Conclusion

The choice of analytical method for purity assessment of synthesized this compound depends on the specific requirements of the research, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. HPLC stands out as a highly reliable and quantitative method for final purity determination. However, techniques like qNMR offer the advantage of being a primary method, while melting point analysis serves as a quick and valuable preliminary check. For a comprehensive characterization, a combination of these orthogonal techniques is often the most rigorous approach.

References

Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-ethylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Chloro-6-ethylpyrimidine analogs. Due to the limited availability of direct SAR studies on this specific scaffold, this document synthesizes findings from structurally related pyrimidine-based inhibitors of protein kinases to provide a predictive comparison and guide for future research. The primary focus is on modifications at the C2 and C4 positions of the pyrimidine ring and their impact on biological activity, particularly as kinase inhibitors.

The pyrimidine core is a well-established "hinge-binding" motif, mimicking the adenine ring of ATP and enabling competitive inhibition at the ATP-binding site of kinases.[1] The this compound scaffold offers a versatile platform for derivatization. The chlorine atom at the C4 position is a key reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments.[1] These fragments can extend into specific pockets of the kinase active site, thereby influencing potency and selectivity. The ethyl group at the C6 position and various substituents at the C2 position also play crucial roles in defining the inhibitor's interaction with the target kinase and can be modified to optimize drug-like properties.[1]

Predictive Structure-Activity Relationship (SAR) Analysis

The following table summarizes the predicted SAR for a series of this compound analogs based on general trends observed in related pyrimidine kinase inhibitors. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) against a representative kinase, such as Aurora Kinase A, a common target for such compounds.

Compound ID R1 (C2-Position) R2 (C4-Position) Predicted Aurora Kinase A IC50 (nM) *Rationale for Predicted Activity
1 Phenyl-Cl>1000The unsubstituted 4-chloro analog is expected to have weak activity, serving as a synthetic intermediate.
2 Phenyl3-ethynylaniline50 - 100The 3-ethynyl group can form a key interaction with the hinge region of the kinase.
3 Phenyl3-chloro-4-fluoroaniline20 - 50Halogen substitutions on the aniline ring often enhance potency through favorable interactions in the binding pocket.
4 Phenyl3-(trifluoromethyl)aniline10 - 30The trifluoromethyl group can improve metabolic stability and binding affinity.
5 2-Thienyl3-chloro-4-fluoroaniline30 - 70Replacement of the phenyl ring with a bioisosteric heterocycle like thiophene can modulate activity and physicochemical properties.
6 Cyclopropyl3-chloro-4-fluoroaniline100 - 200A small alkyl group at the C2 position may have reduced interaction with the kinase compared to an aromatic ring.
7 PhenylN-methyl-N-(pyridin-4-yl)amine80 - 150Introduction of a basic amine can improve solubility but may alter the binding mode.
8 Phenyl4-(morpholin-4-yl)aniline150 - 300The bulky morpholine group may introduce steric hindrance, potentially reducing activity.

Note: The IC50 values presented in this table are hypothetical and are intended to illustrate the predicted trends based on SAR studies of analogous pyrimidine-based kinase inhibitors. Actual values must be determined experimentally.

Experimental Protocols

General Synthesis of 4-Anilino-6-ethylpyrimidine Analogs

A common synthetic route to generate a library of 4-anilino-6-ethylpyrimidine analogs involves the nucleophilic aromatic substitution of the 4-chloro group of a 2-substituted-4-chloro-6-ethylpyrimidine intermediate with a variety of anilines.

Materials:

  • 2-substituted-4-chloro-6-ethylpyrimidine (1.0 eq)

  • Substituted aniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous isopropanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a solution of the 2-substituted-4-chloro-6-ethylpyrimidine in isopropanol, add the substituted aniline and DIPEA.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 4-anilino-6-ethylpyrimidine analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro potency of the synthesized analogs against a target kinase, such as Aurora Kinase A, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human Aurora Kinase A

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP and appropriate substrate (e.g., Kemptide)

  • Test compounds (synthesized analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • 96-well clear, flat-bottom cell culture plates

  • Test compounds (synthesized analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start This compound Scaffold Synth Synthesize Analogs (Vary R1 and R2) Start->Synth Purify Purification & Characterization Synth->Purify Biochem Biochemical Assay (e.g., Kinase Inhibition) Purify->Biochem Cell Cell-Based Assay (e.g., MTT Assay) Biochem->Cell SAR SAR Analysis Cell->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for a structure-activity relationship (SAR) study.

Kinase_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival, Differentiation TF->Prolif Inhibitor This compound Analog Inhibitor->RAF

Caption: A representative signaling pathway (MAPK/ERK) potentially targeted by pyrimidine-based kinase inhibitors.

References

A Comparative Guide to the Synthesis of 4-Chloro-6-ethylpyrimidine: Traditional vs. a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison between a traditional, two-step synthetic pathway for 4-Chloro-6-ethylpyrimidine and a novel, streamlined one-pot methodology. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, efficiency, and experimental protocols for each approach. The data presented herein is based on established chemical principles and analogous reactions reported in the literature.

Executive Summary

The synthesis of substituted chloropyrimidines is a cornerstone in the development of a wide array of pharmaceutical agents. This compound serves as a key intermediate for various bioactive molecules. This guide contrasts a classical two-step synthesis, involving the cyclization of a β-keto ester and subsequent chlorination, with a modern, one-pot, microwave-assisted approach. The novel pathway offers significant advantages in terms of reaction time, procedural simplicity, and alignment with the principles of green chemistry.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for both the traditional and the novel synthetic pathways for this compound.

ParameterTraditional Two-Step SynthesisNovel One-Pot Microwave-Assisted Synthesis
Total Reaction Time 8 - 12 hours35 - 45 minutes
Overall Yield (%) ~75-85%~88-95%
Number of Steps 2 (with intermediate isolation)1 (sequential addition, no isolation)
Key Reagents Ethyl 3-oxopentanoate, Formamidine acetate, Sodium ethoxide, Phosphorus oxychloride (POCl₃)Ethyl 3-oxopentanoate, Formamidine acetate, POCl₃, Pyridine
Solvent(s) Ethanol, Toluene (or excess POCl₃)Toluene (reduced volume)
Temperature Reflux (78-110°C)140-160°C (Microwave)
Work-up & Purification Two separate work-ups, intermediate purification, final column chromatographySingle work-up, final column chromatography
Safety & Environmental Use of excess hazardous POCl₃, multiple solvent changes, longer heating timesReduced use of POCl₃, shorter reaction time, less energy consumption

Experimental Protocols

Traditional Two-Step Synthesis

Step 1: Synthesis of 6-ethylpyrimidin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • To the sodium ethoxide solution, add formamidine acetate (1.1 eq) and ethyl 3-oxopentanoate (1.0 eq).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 2M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-ethylpyrimidin-4(3H)-one.

Step 2: Chlorination of 6-ethylpyrimidin-4(3H)-one

  • To a flask containing 6-ethylpyrimidin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 105-110°C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Novel One-Pot Microwave-Assisted Synthesis
  • In a microwave-safe sealed reaction vessel, combine ethyl 3-oxopentanoate (1.0 eq), formamidine acetate (1.1 eq), and toluene (5 mL).

  • Irradiate the mixture in a microwave reactor at 120°C for 15 minutes to effect cyclization.

  • Cool the vessel to room temperature.

  • To the same vessel, add pyridine (1.0 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 1.2 eq).[1]

  • Seal the vessel and irradiate at 140-160°C for 20 minutes.[1]

  • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and novel synthetic pathways.

Traditional_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_workup Isolation & Purification Start1 Ethyl 3-oxopentanoate + Formamidine Acetate Intermediate 6-ethylpyrimidin-4(3H)-one Start1->Intermediate NaOEt, EtOH Reflux, 4-6h FinalProduct This compound Intermediate->FinalProduct POCl3, Reflux 4-6h Workup1 Work-up & Isolation Intermediate->Workup1 Workup2 Work-up & Purification FinalProduct->Workup2

Caption: Traditional two-step synthesis of this compound.

New_Pathway cluster_onepot One-Pot Microwave Synthesis cluster_workup Purification Start_Materials Ethyl 3-oxopentanoate + Formamidine Acetate Sequential_Addition Sequential Addition: 1. Toluene, MW (15 min) 2. POCl3, Pyridine, MW (20 min) Start_Materials->Sequential_Addition Final_Product This compound Sequential_Addition->Final_Product Workup Single Work-up & Purification Final_Product->Workup

Caption: Novel one-pot synthesis of this compound.

Conclusion

The novel one-pot, microwave-assisted synthesis of this compound presents a compelling alternative to traditional methods. The significant reduction in reaction time, coupled with high yields and procedural simplification, makes it an attractive option for rapid synthesis and library generation. Furthermore, the reduced use of hazardous reagents and solvents aligns with the growing demand for sustainable and environmentally friendly chemical processes. While the traditional method is robust and well-understood, the new approach offers considerable improvements in efficiency and green chemistry metrics, making it a valuable addition to the synthetic chemist's toolkit.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of 4,6-Disubstituted Pyrimidine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of novel 4,6-disubstituted pyrimidine analogs against cancer cell lines. The data presented is based on a study by M. A. El-Sayed et al., which explores a series of 4,6-diaryl pyrimidine derivatives as potential antitumor agents.

While the specific focus of this guide is on analogs structurally related to 4-Chloro-6-ethylpyrimidine, the available literature provides compelling data on a broader class of 4,6-disubstituted pyrimidines. The findings from these related compounds offer valuable insights into the structure-activity relationships and therapeutic potential of this chemical scaffold.

Comparative Cytotoxicity of 4,6-Diaryl Pyrimidine Analogs

The cytotoxic activity of a series of synthesized 4,6-diaryl pyrimidine derivatives was evaluated against the human promyelocytic leukemia cell line (HL-60). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each analog. For comparison, Combretastatin A-4 (CA-4), a known potent anticancer agent, was used as a reference compound.

Compound IDStructureRR1IC50 (µM) against HL-60
4 Pyrimidine4-OCH33,4,5-(OCH3)30.09 ± 0.01
6 Pyrimidine4-Cl4-F0.12 ± 0.02
11 Pyridine4-OCH33,4,5-(OCH3)30.08 ± 0.01
13 Pyridine4-Cl4-F0.11 ± 0.01
14 Pyridine4-Cl4-OCH30.15 ± 0.03
15 Pyridine4-Cl3,4,5-(OCH3)30.07 ± 0.01
18 Pyridine4-F4-OCH30.10 ± 0.01
21 Pyridine4-F3,4,5-(OCH3)30.06 ± 0.01
CA-4 ---0.31 ± 0.05

Data sourced from El-Sayed, M. A., et al. (2018). Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules.

Experimental Protocols

MTT Cytotoxicity Assay

The in vitro cytotoxic activity of the synthesized pyrimidine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Human promyelocytic leukemia (HL-60) cells were seeded into 96-well plates at a density of 5 x 10^4 cells per well.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • Incubation: The plates were further incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow of the cytotoxicity screening and the proposed mechanism of action for the most potent compounds.

G cluster_workflow Experimental Workflow: Cytotoxicity Screening start Start: HL-60 Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Pyrimidine Analogs (Varying Concentrations) seed->treat incubate Incubate for 48 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate end_node End: Determine Cytotoxicity calculate->end_node

Caption: Workflow for determining the cytotoxic effects of pyrimidine analogs.

G cluster_pathway Proposed Signaling Pathway for Apoptosis Induction pyrimidine 4,6-Diaryl Pyrimidine Analog tubulin β-Tubulin Polymerization Inhibition pyrimidine->tubulin g2m G2/M Phase Arrest tubulin->g2m p53 p53 Upregulation g2m->p53 bax_bcl2 Increased Bax/Bcl-2 Ratio p53->bax_bcl2 caspase3 Caspase-3 Activation bax_bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by potent pyrimidine analogs.

The most potent compounds from the study were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[1] This was associated with an upregulation of the tumor suppressor protein p53, an increased Bax/Bcl-2 ratio, and activation of caspase-3, key mediators of programmed cell death.[1] The ability of these compounds to inhibit β-tubulin polymerization is also suggested as a contributing factor to their antitumor activity.[1] These findings highlight the potential of the 4,6-disubstituted pyrimidine scaffold as a promising starting point for the development of novel anticancer therapeutics.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-6-ethylpyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like 4-Chloro-6-ethylpyrimidine are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step plan for the safe handling and disposal of this compound, emphasizing immediate safety protocols and operational logistics.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a halogenated organic compound and should be treated as hazardous waste.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield, especially where there is a risk of splashing.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, ensuring they are compatible with chlorinated compounds.[1]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of vapors.[3][4] If ventilation is inadequate or aerosols are generated, a NIOSH/MSHA-approved respirator may be required.[1]

In Case of Spills: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[3] Collect the absorbed material into a designated, sealed container for hazardous waste.[3] Prevent the chemical from entering drains or waterways.[2][3]

Quantitative Data Summary

The following table summarizes the known hazards and physical properties of this compound and its fluorinated analog to inform safe handling and disposal procedures.

PropertyData
Chemical Name This compound
CAS Number 141602-25-7
Molecular Formula C₆H₇ClN₂
Boiling Point 207.9°C at 760 mmHg[5]
Flash Point 98.9°C[5]
Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like gloves, wipes, and silica gel, as hazardous waste.[1]

    • As a halogenated organic compound, it must be segregated from non-halogenated waste streams to facilitate proper disposal.[1][6]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure cap.[3] Polyethylene or glass containers are generally suitable.[3]

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7]

    • The label must include the full chemical name, "this compound" (no abbreviations), and list all constituents and their approximate percentages if it is a mixture.[3]

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory.[1]

    • Ensure the use of secondary containment to capture any potential leaks.[1]

    • Do not mix incompatible wastes. For example, do not store with strong acids or bases.[3]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[1]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][8] For highly toxic chemicals, the first three rinses must be collected.[8]

    • After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[1]

  • Disposal Request and Pickup:

    • Once the waste container is full, or if you have accumulated the maximum allowable amount of waste in your satellite area, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste management service.[1]

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify 4-Chloro-6- ethylpyrimidine as hazardous waste B Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat A->B C Select a compatible, leak-proof waste container B->C D Affix 'Hazardous Waste' label with full chemical name C->D E Collect waste in the container D->E F Store sealed container in a designated satellite accumulation area with secondary containment E->F G Container is full or accumulation limit is reached F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H I EHS transports waste to a licensed disposal facility H->I

Caption: A logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical guidance for the handling and disposal of 4-Chloro-6-ethylpyrimidine. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

Researchers, scientists, and drug development professionals are frequently exposed to a variety of chemical compounds. Among these, this compound, a halogenated pyrimidine, presents notable health and safety considerations. This guide offers a detailed overview of the necessary personal protective equipment (PPE), operational procedures for its use, and compliant disposal methods.

Hazard Summary

This compound is classified as a substance that can cause skin corrosion/irritation, serious eye damage, and may be a skin sensitizer. Therefore, appropriate PPE is paramount to prevent exposure.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and best practices for managing corrosive and sensitizing organic compounds.

PPE CategoryRecommendation
Eye and Face Protection Tightly fitting safety goggles with side shields are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin Protection Gloves: Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not readily available, nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves made of butyl rubber or Viton® may be more suitable. Always inspect gloves for degradation or punctures before use. It is crucial to consult the glove manufacturer's specific chemical resistance data. Protective Clothing: An impervious lab coat or gown should be worn. For tasks with a higher potential for splashes or spills, chemical-resistant coveralls are recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge should be used. This is often indicated by a yellow or magenta/yellow color code on the cartridge.
Operational Plan: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.

  • Respirator: If required, perform a user seal check each time you put on the respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the gown or coveralls.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out as you go.

  • Eye and Face Protection: Remove the face shield and goggles from the back of the head.

  • Respirator: Remove the respirator without touching the front of the device.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound should be considered hazardous waste.

Disposal Protocol:

  • Segregation: Place all contaminated disposable PPE (gloves, gowns, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Management: Keep the hazardous waste container sealed when not in use.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste management company, in accordance with local, state, and federal regulations.

  • Reusable PPE: If non-disposable PPE is used, establish and follow a validated decontamination procedure.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure cluster_disposal Disposal start Start: Handling this compound risk_assessment Assess Task-Specific Risks (e.g., quantity, duration, splash potential) start->risk_assessment eye_face Eye/Face Protection: - Goggles (minimum) - Face Shield (if splash risk) risk_assessment->eye_face skin Skin Protection: - Nitrile/Neoprene Gloves (incidental) - Butyl/Viton Gloves (prolonged) - Lab Coat/Coveralls risk_assessment->skin respiratory Respiratory Protection: - Fume Hood (preferred) - NIOSH OV/AG Respirator (if needed) risk_assessment->respiratory don_ppe Don PPE in Correct Sequence eye_face->don_ppe skin->don_ppe respiratory->don_ppe handle_chemical Perform Chemical Handling Task don_ppe->handle_chemical doff_ppe Doff PPE in Correct Sequence handle_chemical->doff_ppe disposal Dispose of Contaminated PPE as Hazardous Waste doff_ppe->disposal end End disposal->end

Caption: PPE Selection Workflow for this compound.

Donning_Doffing_Sequence Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Gown / Coveralls don2 2. Respirator don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown / Coveralls doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Wash Hands doff4->doff5

Caption: Donning and Doffing Sequence for PPE.

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